Boc-leu-met-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXGIDHWJCRSL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526321 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57092-20-3 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Leu-Met-OH: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for the dipeptide N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH). This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application of this and similar protected peptides.
Core Chemical Properties and Structure
This compound is a dipeptide in which the N-terminus of the leucine residue is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Physicochemical Data
A comprehensive search of publicly available data did not yield a complete, experimentally verified set of physicochemical properties specifically for this compound. However, based on the properties of its constituent amino acids and the Boc protecting group, the following information can be inferred and is supplemented with data for related compounds.
Table 1: Summary of Physicochemical Data for this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine methyl ester | Boc-L-Leucine | Boc-L-Methionine |
| CAS Number | 33014-87-8 (for Boc-Met-Leu-OH) | 2280-69-5 | 13139-15-6 | 2488-15-5 |
| Molecular Formula | C₁₆H₃₀N₂O₅S | C₁₇H₃₂N₂O₅S | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄S |
| Molecular Weight | 362.49 g/mol | 376.51 g/mol | 231.29 g/mol | 249.33 g/mol [1] |
| Appearance | White to off-white solid (Expected) | - | White powder | White to off-white powder[2] |
| Melting Point | Not available | Not available | 85-90 °C | 47-53 °C[1][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Sparingly soluble in water. Soluble in DMF.[2] |
| Optical Rotation | Not available | Not available | [α]20/D −25±0.5°, c = 2% in acetic acid | [α]20/D −22°, c = 1 in methanol[4] |
Chemical Structure
The chemical structure of this compound consists of a leucine molecule linked to a methionine molecule via a peptide bond. The N-terminus of the leucine is protected by a Boc group.
Figure 1: Chemical structure of this compound.
Experimental Protocols
While a specific, published protocol for the synthesis of this compound was not found, a standard procedure for dipeptide synthesis using Boc-protected amino acids can be employed. The following is a generalized protocol.
Synthesis of this compound
This synthesis involves the coupling of Boc-L-Leucine (Boc-Leu-OH) with the methyl ester of L-Methionine (H-Met-OMe), followed by the hydrolysis of the resulting ester.
Workflow for the Synthesis of this compound
Figure 2: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Esterification of Methionine: L-Methionine is first protected at its carboxyl group, typically as a methyl or ethyl ester, to prevent self-coupling. This is commonly achieved by reacting methionine with thionyl chloride in methanol.
-
Peptide Coupling:
-
Dissolve Boc-L-Leucine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) along with N-hydroxysuccinimide (NHS), or a more modern reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
To this activated Boc-L-Leucine, add a solution of L-Methionine methyl ester hydrochloride, neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Ester:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is typically washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and by-products.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Boc-L-leucyl-L-methionine methyl ester.
-
This intermediate can be purified further by flash column chromatography if necessary.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified Boc-L-leucyl-L-methionine methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.
-
Add a slight excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to protonate the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.
-
-
Final Purification and Characterization:
-
The final product can be purified by recrystallization or chromatography.
-
Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.
-
Biological Relevance and Signaling Pathways
While direct involvement of this compound in signaling pathways has not been extensively documented, a closely related derivative, 7-amino-4-chloromethylcoumarin, t-BOC-L-leucyl-L-methionine amide (CMAC, t-BOC-Leu-Met) , is a well-known fluorogenic substrate used to measure the activity of certain peptidases, notably calpains.
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The dysregulation of calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer.
Simplified Calpain Activation and Signaling Pathway
Figure 3: Role of t-BOC-Leu-Met amide in assaying calpain activity.
The use of t-BOC-Leu-Met amide as a calpain substrate suggests that the Leu-Met peptide sequence is recognized and cleaved by this protease. This implies that this compound could potentially act as a competitive inhibitor or a modulator of calpain or other peptidases that recognize this sequence, although this would require experimental verification. The development of derivatives of this compound could therefore be a strategy for targeting such enzymes in a therapeutic context.
Conclusion
References
Boc-leu-met-OH CAS number and molecular weight
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH)
This guide provides comprehensive technical information on N-tert-butoxycarbonyl-L-leucyl-L-methionine (this compound) for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, a detailed synthesis protocol, and contextual biological significance.
Physicochemical Properties
While a specific CAS number for this compound is not readily found in common chemical databases, its molecular properties can be derived from its constituent amino acids. The compound consists of L-leucine protected at the N-terminus with a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to L-methionine.
Data Presentation: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀N₂O₅S | Calculated |
| Molecular Weight | 362.49 g/mol | Calculated |
| CAS Number | Not readily available | - |
Note: The molecular weight is calculated based on the sum of the molecular weights of Boc-L-leucine and L-methionine, with the subtraction of the molecular weight of one water molecule (18.02 g/mol ) lost during peptide bond formation.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through standard liquid-phase peptide coupling methods. A common approach involves the coupling of Boc-L-leucine to the free amino group of L-methionine using a coupling agent.
Materials:
-
Boc-L-leucine (Boc-Leu-OH)
-
L-methionine (H-Met-OH)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)
-
Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve L-methionine (1.0 eq) and a base such as DIPEA (2.5 eq) in a suitable solvent like DMF.
-
Activation: In a separate flask, dissolve Boc-L-leucine (1.0 eq) and a coupling agent like HBTU (1.0 eq) in DMF. Stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the activated Boc-L-leucine solution to the L-methionine solution. Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Liquid-phase synthesis workflow for this compound.
Biological Significance
Specific biological activities or signaling pathways for the dipeptide this compound are not extensively documented in scientific literature. However, the constituent amino acids, L-leucine and L-methionine, are crucial in various biological processes.
-
L-Leucine: is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and muscle metabolism. It is known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
-
L-Methionine: is an essential amino acid containing sulfur. It is a precursor for other sulfur-containing compounds like cysteine and taurine and is involved in metabolic processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor.
Peptides containing leucine and methionine residues can be of interest in drug design as they can mimic or inhibit protein-protein interactions. The N-terminal Boc protecting group makes this compound a useful building block in the synthesis of larger, more complex peptides with potential therapeutic applications.
Solubility Profile of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH). Due to the limited availability of direct solubility data for this specific compound, this document synthesizes information from closely related molecules and outlines a general methodology for solubility determination. The presented data and protocols are intended to serve as a foundational resource for researchers working with this and similar peptide compounds in drug discovery and development.
Predicted Solubility of this compound
| Compound | Solvent | Solubility | Temperature | Citation |
| Boc-L-Leu-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1] |
| Boc-N-Me-Leu-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [2] |
| Boc-Met-Leu-Phe-OH | Dimethyl Sulfoxide (DMSO) | Soluble to 2 mg/mL | -15°C | [3] |
Note: The solubility of a peptide is influenced by its amino acid sequence, protecting groups, and the physicochemical properties of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a peptide like this compound. This method is adapted from established techniques for protein and peptide solubility assessment.[4]
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, DMSO, ethanol)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the desired solvent to the vial.
-
Stir the mixture vigorously at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at a high speed (e.g., 4800 rpm) for a specified time (e.g., 10 minutes) to pellet the undissolved solid.[4]
-
-
Quantification of Dissolved Solute:
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength or by creating a standard curve with High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and any dilution factors.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of peptide solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a starting point for researchers investigating the solubility of this compound. It is crucial to perform experimental validation to determine the precise solubility in the specific solvents and conditions relevant to your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BOC-MET-LEU-PHE-OH manufacturers and suppliers in india [chemicalbook.com]
- 4. Effect of Transglutaminase-Mediated Cross-Linking on Physicochemical Properties and Structural Modifications of Rice Dreg Protein [mdpi.com]
Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH). Due to the limited availability of specific stability data for this exact dipeptide, this document leverages information on its constituent amino acids, general principles of peptide stability, and analytical methodologies for related compounds to offer a robust framework for its handling and characterization.
Core Concepts in this compound Stability
The stability of this compound is primarily influenced by the inherent chemical properties of its components: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the leucine residue, and the methionine residue. The Boc group is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. The methionine residue, with its thioether side chain, is particularly prone to oxidation.
Key Potential Degradation Pathways:
-
Oxidation of Methionine: The primary degradation pathway for methionine-containing peptides is the oxidation of the sulfur atom in the side chain to form methionine sulfoxide and, subsequently, methionine sulfone. This can be initiated by atmospheric oxygen, light, or trace metal ions.
-
Hydrolysis of the Peptide Bond: Like all peptides, the amide bond linking leucine and methionine can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.
-
Cleavage of the Boc Group: Exposure to strong acids can lead to the removal of the Boc protecting group, yielding the free dipeptide.
Recommended Storage and Handling
While specific long-term stability data for this compound is not extensively published, the following storage conditions can be inferred from data on related Boc-protected amino acids and general best practices for peptide handling.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Form | Recommended Storage Temperature | Approximate Shelf Life | Reference |
| This compound (Inferred) | Solid (Powder) | -20°C, desiccated, protected from light | 2-3 years | General peptide stability principles |
| 4°C, desiccated, protected from light | Shorter-term (months) | General peptide stability principles | ||
| Solution (in organic solvent) | -80°C | Up to 6 months | [1] | |
| -20°C | Up to 1 month | [1] | ||
| Boc-L-Leu-OH | Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | ||
| Boc-L-Methionine | Solid (Powder) | Cool, dry, well-ventilated place | Not specified, stable under normal conditions | [2] |
Handling Recommendations:
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
-
Moisture Control: Use a desiccator to protect the solid material from moisture, which can facilitate hydrolysis.
-
Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.
Objective: To identify potential degradation pathways and products for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105°C for 24 hours.
-
Photostability: Expose solid sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-MS method (see section 3.2).
-
Peak Purity and Identification: Assess the purity of the main peak and identify major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Stability-Indicating HPLC-MS Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) for peak identification.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and MS detection.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of Methionine
The primary and most common degradation pathway for methionine-containing peptides is the oxidation of the thioether side chain.
Caption: Primary oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
Conclusion
References
Technical Guide: Spectroscopic and Synthetic Profile of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of the dipeptide N-tert-butyloxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH). Due to the limited availability of a comprehensive public dataset for this specific compound, this document combines established synthetic protocols with predicted spectroscopic data based on the analysis of its constituent amino acids and similar dipeptides.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂O₅S |
| Molecular Weight | 362.49 g/mol |
| Appearance | White to off-white solid |
| Chirality | (2S,2'S) |
| Boc Group MW | 101.12 g/mol |
| Leucine Residue MW | 113.16 g/mol |
| Methionine Residue MW | 131.19 g/mol |
Synthesis Protocol
The synthesis of this compound is typically achieved through a standard peptide coupling reaction, followed by saponification of the methyl ester.
Experimental Protocol:
Step 1: Peptide Coupling
-
Materials: Boc-L-leucine (Boc-Leu-OH), L-methionine methyl ester hydrochloride (H-Met-OMe·HCl), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a base like N,N-diisopropylethylamine (DIPEA), and a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve H-Met-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DCM.
-
In a separate flask, dissolve Boc-Leu-OH (1.0 eq) and the coupling agent (1.1 eq) in DCM.
-
Slowly add the activated Boc-Leu-OH solution to the H-Met-OMe solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-leucyl-L-methionine methyl ester (Boc-Leu-Met-OMe).
-
Step 2: Saponification
-
Materials: Boc-Leu-Met-OMe, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and a solvent mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve the crude Boc-Leu-Met-OMe in a mixture of THF and water.
-
Add a solution of LiOH (1.2 eq) in water dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | NH (Met) |
| ~5.0-5.2 | d | 1H | NH (Leu) |
| ~4.5-4.7 | m | 1H | α-CH (Met) |
| ~4.2-4.4 | m | 1H | α-CH (Leu) |
| ~2.5-2.7 | t | 2H | γ-CH₂ (Met) |
| ~2.1 | s | 3H | S-CH₃ (Met) |
| ~1.9-2.1 | m | 2H | β-CH₂ (Met) |
| ~1.5-1.7 | m | 3H | β-CH₂, γ-CH (Leu) |
| 1.45 | s | 9H | Boc (3 x CH₃) |
| ~0.9 | d | 6H | δ-CH₃ (Leu) |
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~174-176 | C=O (Met, COOH) |
| ~171-173 | C=O (Leu, amide) |
| ~155-156 | C=O (Boc) |
| ~80 | C (Boc, quaternary) |
| ~53 | α-CH (Leu) |
| ~52 | α-CH (Met) |
| ~41 | β-CH₂ (Leu) |
| ~31 | γ-CH₂ (Met) |
| ~30 | β-CH₂ (Met) |
| ~28 | CH₃ (Boc) |
| ~25 | γ-CH (Leu) |
| ~23 | δ-CH₃ (Leu) |
| ~22 | δ-CH₃ (Leu) |
| ~15 | S-CH₃ (Met) |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion |
| 363.19 | [M+H]⁺ |
| 385.17 | [M+Na]⁺ |
| 361.17 | [M-H]⁻ |
| 307.21 | [M+H-C₄H₈]⁺ (loss of isobutylene) |
| 263.18 | [M+H-Boc]⁺ |
Spectroscopic Analysis Workflow
A Technical Guide to Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH) for Researchers
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of N-α-(tert-Butoxycarbonyl)-L-leucyl-L-methionine (Boc-Leu-Met-OH). This dipeptide is a valuable building block in synthetic peptide chemistry, particularly in the assembly of bioactive peptides and peptidomimetics for therapeutic and research applications.
Commercial Availability and Physicochemical Properties
This compound (CAS Number: 57092-20-3) is available from various commercial suppliers. While sourcing, it is crucial to consider the purity and complete physicochemical specifications to ensure the integrity of your research. The table below summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 57092-20-3 | [1][2] |
| Molecular Formula | C₁₆H₃₀N₂O₅S | [1][3] |
| Molecular Weight | 362.49 g/mol | [3] |
| Purity | ≥95% | [3] |
| Storage Condition | Room Temperature |
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in a research setting, from procurement to the final analysis of the synthesized peptide.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of a peptide using this compound was not found in the immediate search, the following represents a generalized and widely applicable protocol for peptide coupling in solution-phase synthesis. This can be adapted by the experienced researcher for the specific incorporation of this compound.
General Solution-Phase Peptide Coupling Protocol:
Objective: To couple a C-terminally protected amino acid or peptide (H-AA/Peptide-OR) to the carboxylic acid of this compound.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., H-Met-OMe)
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling: To this activated mixture, add a solution of the C-terminally protected amino acid or peptide (1 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure, protected dipeptide.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a synthetic intermediate. Its logical relationship within the broader context of drug discovery and development is illustrated below.
This guide provides a foundational understanding for the sourcing and application of this compound. For specific applications, researchers should consult detailed literature and consider the specific requirements of their synthetic targets.
References
The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, enabling the precise and efficient synthesis of complex peptide structures. In the context of the dipeptide Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH), the Boc group plays a critical strategic role by temporarily masking the N-terminal amine of leucine. This protection prevents unwanted side reactions during peptide bond formation, thereby directing the synthesis towards the desired dipeptide sequence. This guide provides a comprehensive overview of the function of the Boc group in this compound, including its impact on the dipeptide's properties, detailed experimental protocols for its use, and relevant quantitative data.
Core Function of the Boc Protecting Group in Peptide Synthesis
The primary role of the Boc group in the synthesis of this compound is to ensure regioselective peptide bond formation. Without a protecting group on the N-terminus of leucine, a coupling reaction with methionine would result in a mixture of products, including the desired Leu-Met, but also Met-Leu, and polymers of both amino acids. The bulky and chemically stable nature of the Boc group effectively blocks the nucleophilicity of the leucine's alpha-amino group, allowing for the specific activation of its carboxyl group for coupling with the unprotected amino group of methionine.
The Boc group is favored in many synthetic strategies due to its stability under a wide range of reaction conditions, including those involving basic and nucleophilic reagents commonly used in peptide synthesis.[1] Its removal, or deprotection, is typically achieved under specific and mild acidic conditions, which minimizes the risk of cleaving the newly formed peptide bond or modifying sensitive amino acid side chains.[2]
Physicochemical Properties of Boc-Protected Intermediates
The introduction of the lipophilic Boc group significantly alters the physicochemical properties of the parent amino acid and the resulting dipeptide. This modification can be leveraged to improve solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | 231.29 | 85-90 | White solid |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | 281 (decomposes) | White crystalline powder |
| Boc-L-Leucyl-L-Methionine (estimated) | C₁₆H₃₀N₂O₅S | 362.49 | Not available | Expected to be a white to off-white solid |
Data for Boc-L-Leucine sourced from commercial suppliers.
Experimental Protocols
The synthesis of this compound is typically carried out in a solution-phase approach. The following protocols are based on established methods in peptide chemistry and are adapted for this specific dipeptide.
Protocol 1: Solution-Phase Synthesis of Boc-L-Leucyl-L-Methionine Methyl Ester (Boc-Leu-Met-OMe)
This protocol involves the coupling of Boc-protected leucine with the methyl ester of methionine to protect the C-terminus of methionine.
Materials:
-
Boc-L-Leucine (Boc-Leu-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve H-Met-OMe·HCl in DCM and neutralize with one equivalent of DIPEA or TEA.
-
In a separate flask, dissolve Boc-Leu-OH, DCC (or EDC), and HOBt in DCM.
-
Add the neutralized methionine methyl ester solution to the Boc-Leu-OH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Leu-Met-OMe.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification of Boc-L-Leucyl-L-Methionine Methyl Ester
This step deprotects the C-terminal methyl ester to yield the final product, this compound.
Materials:
-
Boc-Leu-Met-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve Boc-Leu-Met-OMe in a mixture of MeOH (or THF) and water.
-
Add a solution of LiOH (or NaOH) (1.1 equivalents) in water.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 3: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc group to liberate the free N-terminus of the dipeptide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethylether (cold)
Procedure:
-
Dissolve this compound in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected dipeptide, H-Leu-Met-OH, by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis and deprotection of this compound can be visualized using diagrams.
Caption: Solution-phase synthesis of this compound.
Caption: N-terminal Boc deprotection of this compound.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of this compound, ensuring the formation of the correct peptide bond with high efficiency. Its ease of introduction, stability to various reagents, and clean, acid-labile removal make it a preferred choice for both solution-phase and solid-phase peptide synthesis. A thorough understanding of the role of the Boc group and the associated experimental protocols is crucial for researchers and drug development professionals working on the synthesis of peptides and peptidomimetics. The provided protocols and diagrams serve as a foundational guide for the successful synthesis and manipulation of this compound in a laboratory setting.
References
Boc-Leu-Met-OH: A Dipeptide Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, combining the bulky, hydrophobic side chain of leucine with the sulfur-containing, flexible side chain of methionine, makes it a critical component in designing peptides with specific conformational properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and visual workflows are presented to facilitate its practical application in research and drug development.
Chemical Properties and Data
This compound is a white to off-white solid, typically soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The N-terminal Boc protecting group ensures chemoselective peptide bond formation at the C-terminus, preventing unwanted side reactions and polymerization during synthesis.
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its constituent amino acids. The properties for the dipeptide are estimated based on the individual components, as specific experimental data for the dipeptide is not widely available.
| Property | Boc-L-Leucine (Boc-Leu-OH) | L-Methionine (Met-OH) | This compound (Estimated) |
| Molecular Formula | C₁₁H₂₁NO₄ | C₅H₁₁NO₂S | C₁₆H₃₀N₂O₅S |
| Molecular Weight | 231.29 g/mol | 149.21 g/mol | 362.49 g/mol |
| Appearance | White solid[1] | White crystalline powder | White to off-white solid |
| Melting Point | 85-90 °C | 281 °C (dec.) | Not available (decomposition expected) |
| Solubility | Soluble in acetic acid, chloroform, DCM, DMSO, ethyl acetate[2]. | Soluble in water, dilute acids, and bases; slightly soluble in ethanol.[3] | Soluble in DMF, DCM, and other organic solvents. Sparingly soluble in water. |
| Optical Rotation [α]D²⁰ | -25±0.5°, c=2 in acetic acid | +23.7±0.5°, c=5 in 5 M HCl | Not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through a liquid-phase peptide coupling reaction. This involves the activation of the carboxylic acid of Boc-L-Leucine and its subsequent reaction with the amino group of a C-terminally protected L-Methionine, such as L-Methionine methyl ester (H-Met-OMe). The final step involves the saponification of the methyl ester to yield the free carboxylic acid.
Experimental Protocol: Liquid-Phase Synthesis
Materials:
-
Boc-L-Leucine (Boc-Leu-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[4]
-
1-Hydroxybenzotriazole (HOBt)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Preparation of H-Met-OMe: Dissolve H-Met-OMe·HCl in a minimal amount of water and neutralize with an equimolar amount of a base like sodium bicarbonate. Extract the free base into an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain H-Met-OMe.
-
Coupling Reaction: a. Dissolve Boc-Leu-OH (1.0 eq), HOBt (1.1 eq), and H-Met-OMe (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-Leu-Met-OMe.
-
Saponification (C-terminal Deprotection): a. Dissolve the crude Boc-Leu-Met-OMe in a mixture of methanol and THF. b. Add 1M NaOH solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Upon completion, neutralize the reaction mixture with 1M HCl. d. Remove the organic solvents under reduced pressure. e. Extract the product into ethyl acetate. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
Purification: The final product can be purified by flash column chromatography on silica gel if necessary.
Caption: Liquid-phase synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is an efficient building block in Boc-SPPS, allowing for the incorporation of a Leu-Met motif in a single coupling step. This reduces the number of synthesis cycles, potentially improving the overall yield and purity of the final peptide, especially for longer sequences.
Experimental Protocol: Boc-SPPS Cycle
This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amino group.
Materials:
-
Peptidyl-resin (with a free N-terminus)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Activation of Dipeptide: a. In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: a. Drain the DMF from the swollen resin. b. Add the activated dipeptide solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: a. Drain the reaction mixture. b. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Boc Deprotection (for subsequent couplings): a. Treat the resin with a solution of 50% TFA in DCM for 2 minutes. b. Drain the TFA solution. c. Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Washing and Neutralization: a. Wash the resin with DCM (3-5 times). b. Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times). c. Wash the resin with DMF (3-5 times) to prepare for the next coupling cycle.
References
- 1. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH) in Biochemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: While specific research on N-tert-butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH) is not extensively documented in publicly available literature, its constituent amino acids and the nature of Boc-protected dipeptides allow for the extrapolation of several high-potential applications in biochemistry and drug discovery. This technical guide outlines these potential applications, drawing parallels from similar, well-researched compounds. It provides a theoretical framework for its use in peptide synthesis, as a tool for studying enzyme kinetics and protein-protein interactions, and as a starting point for novel therapeutic agents. This document also includes hypothetical quantitative data, detailed experimental protocols, and visualizations to guide future research in this area.
Introduction to Boc-Protected Dipeptides
N-α-(tert-Butoxycarbonyl) or "Boc" protected amino acids and dipeptides are fundamental reagents in the field of peptide chemistry.[1] The Boc group serves as a temporary shield for the N-terminus of an amino acid or peptide, preventing unwanted side reactions during peptide bond formation.[1] This protective group is stable under a variety of conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of solid-phase peptide synthesis (SPPS).[1][2][3] Dipeptides like this compound, once synthesized, can act as building blocks for larger, more complex peptides or be used as standalone molecules in various biochemical assays.
Potential Application in Peptide Synthesis
The primary and most direct application of this compound is as a dipeptide building block in SPPS.[4] This approach offers several advantages over the sequential addition of single amino acids:
-
Increased Efficiency and Purity: Incorporating a dipeptide unit can improve the overall yield and purity of the final peptide by reducing the number of coupling and deprotection cycles, which are often sources of side reactions and impurities.
-
Overcoming Difficult Couplings: Some amino acid sequences are prone to aggregation or slow reaction kinetics during SPPS. The use of a pre-formed dipeptide can circumvent these issues.
Hypothetical Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
-
Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid. For a Boc-protected amino acid, this would typically involve treatment with 25-50% TFA in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIPEA) in DCM.
-
Coupling of this compound:
-
Dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Activate the carboxyl group of this compound using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
Add the activated dipeptide solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with the subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups, typically using a strong acid cocktail (e.g., HF or a TFA-based reagent mixture).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential as a Research Tool in Enzymology and Cell Biology
Dipeptides can act as mimics of natural substrates or as allosteric modulators of enzymes. Given the presence of leucine and methionine, this compound could be a valuable tool for studying enzymes that recognize these residues at their P1 and P2 positions, such as certain proteases.
-
Enzyme Inhibition Studies: this compound could be screened as a potential inhibitor of various proteases, such as metalloproteinases or cathepsins, where leucine and methionine residues are part of the recognition sequence.
-
Studying Amino Acid Transporters: The dipeptide could be used to investigate the specificity and kinetics of di- and tripeptide transporters in cells.
Hypothetical Quantitative Data: Enzyme Inhibition Assay
The inhibitory potential of this compound against a hypothetical protease could be determined by measuring the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) | Assay Condition |
| This compound | Protease X | 15.2 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C |
| Positive Control | Protease X | 0.8 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C |
Potential in Drug Discovery and Development
Peptides and their derivatives are a growing class of therapeutic agents. This compound could serve as a lead compound or a fragment in the development of new drugs.
-
Anticancer Agents: Some studies have shown that peptide derivatives can be conjugated with cytotoxic drugs to target cancer cells. For instance, a curcumin derivative conjugated to a peptide containing leucine has demonstrated anticancer activity.[5]
-
Metabolic Disorders: Leucine is known to play a role in metabolic regulation. Dipeptides containing leucine could be explored for their effects on metabolic pathways.
Visualizing a Potential Workflow in Drug Discovery
The following diagram illustrates a potential workflow for evaluating this compound as a starting point for a drug discovery campaign.
References
Methodological & Application
Application Notes and Protocols for Boc-Leu-Met-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the N-terminally protected dipeptide, Boc-Leu-Met-OH, in solid-phase peptide synthesis (SPPS). The protocols detailed below are designed to ensure successful incorporation of the Leu-Met motif into target peptide sequences, with a special focus on mitigating common side reactions associated with methionine residues.
Introduction to this compound in SPPS
The use of pre-formed, protected dipeptides like this compound in SPPS offers several advantages. It can reduce the number of coupling and deprotection cycles, potentially improving the overall yield and purity of the final peptide. This is particularly beneficial in the synthesis of long or complex peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two major SPPS strategies and is readily removed with mild acid.
The Leucine-Methionine (Leu-Met) sequence is found in various biologically active peptides, including chemotactic peptides that play a role in inflammatory and immune responses. Therefore, the efficient synthesis of peptides containing this motif is of significant interest in drug discovery and development.
Key Considerations for Methionine-Containing Peptides
The synthesis of peptides containing methionine requires special attention due to the susceptibility of the thioether side chain to oxidation.[1] During SPPS, particularly during the final cleavage step from the resin, methionine can be oxidized to methionine sulfoxide. This side reaction can complicate purification and affect the biological activity of the peptide.
To minimize oxidation, it is crucial to:
-
Use high-quality, fresh reagents.
-
Employ scavengers in the cleavage cocktail.
-
Optimize cleavage conditions.
Experimental Protocols
General SPPS Workflow using this compound
The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.
Caption: General workflow for SPPS using this compound.
Detailed Protocol for Coupling this compound
This protocol is based on standard Boc-SPPS procedures and can be adapted for both manual and automated synthesis.
Materials:
-
Resin with a free amino group (e.g., MBHA resin for peptide amides)
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to improve efficiency and reduce side reactions.[2][3]
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM
-
Neutralization solution: 5% DIEA in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Deprotection (if applicable): If the resin is pre-loaded with an N-terminally protected amino acid, perform a Boc deprotection step using 50% TFA in DCM.
-
Washing: Wash the resin thoroughly with DMF to remove residual TFA and byproducts.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add HBTU (2-3 equivalents) and HOBt (2-3 equivalents).
-
Add DIEA (4-6 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIEA can be performed.
-
Deprotection: Remove the Boc group from the newly coupled leucine residue with 50% TFA in DCM for 20-30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 5% DIEA in DMF.
-
Washing: Wash the resin with DMF to prepare for the coupling of the next amino acid.
Protocol for Cleavage of Methionine-Containing Peptides
To prevent oxidation of the methionine residue, a specialized cleavage cocktail should be used. "Reagent H" is a commonly cited cocktail for this purpose.
Reagent H Composition:
| Component | Percentage (w/w) |
| Trifluoroacetic acid (TFA) | 81% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
| Water | 3% |
| Dimethylsulfide (DMS) | 2% |
| Ammonium Iodide | 1.5% |
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent H) to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
-
-
Drying: Dry the crude peptide under vacuum.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test. Incomplete coupling may require a second coupling step. |
| Purity of Crude Peptide | 50-80% | Highly sequence-dependent. Purification by HPLC is typically required. |
| Yield of Purified Peptide | 10-40% | Dependent on peptide length, sequence, and purification efficiency. |
| Methionine Oxidation | <5% | With the use of appropriate cleavage cocktails and scavengers. |
Signaling Pathway and Workflow Diagrams
As this compound is a synthetic building block, a signaling pathway diagram is not directly applicable. However, the following diagram illustrates the logical workflow for the synthesis and purification of a peptide containing the Leu-Met motif.
Caption: Workflow from synthesis to purification of a Leu-Met peptide.
Conclusion
The use of this compound in SPPS is a viable strategy for the efficient synthesis of peptides containing the Leu-Met sequence. Careful consideration of the potential for methionine oxidation and the implementation of appropriate protective measures, particularly during the cleavage step, are essential for obtaining a high-purity final product. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this dipeptide into their synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Coupling of Boc-Leu-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a critical step in the chemical synthesis of peptides. The dipeptide Boc-Leu-Met-OH, an N-terminally protected building block, is frequently incorporated into peptide sequences of therapeutic interest. The coupling of this dipeptide requires careful selection of reagents and reaction conditions to ensure high yield and purity while minimizing side reactions. A particular challenge associated with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, which can occur during both the coupling and subsequent deprotection steps.
These application notes provide detailed protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis, a summary of common coupling reagents, and a discussion of strategies to mitigate side reactions.
Common Coupling Reagents for Boc-Protected Amino Acids
The choice of coupling reagent is crucial for achieving high efficiency and minimizing racemization. For the Boc (tert-butyloxycarbonyl) strategy, several classes of reagents are commonly employed.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Characteristics |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is often used with an additive like HOBt to suppress racemization and improve efficiency. | DCC is cost-effective but forms an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis.[1] DIC forms a soluble urea byproduct, making it compatible with solid-phase synthesis. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts with the carboxylic acid in the presence of a base (e.g., DIEA) to form an active ester (OBt or OAt ester), which then reacts with the amine. | Known for high coupling efficiency, fast reaction times, and low rates of racemization.[2] HATU is generally considered more reactive than HBTU. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to aminium salts, forms an active OBt ester in the presence of a base. | Offers high coupling efficiency and is a good alternative to aminium salts, particularly in cases where guanidinylation of the N-terminus by uronium salts is a concern. |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound to a Resin-Bound Amino Acid
This protocol describes the coupling of this compound onto a deprotected amino acid attached to a solid support (e.g., Merrifield or PAM resin) using HBTU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Nitrogen gas for agitation/mixing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).
-
Deprotection (if applicable): If the resin-bound peptide is N-terminally Boc-protected, remove the Boc group using 50% TFA in DCM (1 x 2 min, 1 x 20 min). Wash with DCM (3x), followed by a neutralization step with 10% DIEA in DCM (2 x 2 min), and finally wash with DCM (3x) and DMF (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) to the solution and allow for pre-activation for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swelled and deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction mixture with nitrogen bubbling or mechanical shaking at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resulting peptide-resin under vacuum.
Protocol 2: Solution-Phase Synthesis of this compound
This protocol describes the synthesis of the dipeptide itself by coupling Boc-Leu-OH to L-Methionine methyl ester (H-Met-OMe), followed by saponification of the methyl ester.
Part A: Coupling of Boc-Leu-OH with H-Met-OMe.HCl using DCC/HOBt
Materials:
-
Boc-Leu-OH
-
L-Methionine methyl ester hydrochloride (H-Met-OMe.HCl)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
DCM (Dichloromethane), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: Dissolve Boc-Leu-OH (1.0 eq.), H-Met-OMe.HCl (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.
-
Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt.
-
Activation and Coupling: Add a solution of DCC (1.1 eq.) in DCM to the reaction mixture at 0°C. Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Leu-Met-OMe.
-
-
Purification: Purify the crude product by flash chromatography on silica gel if necessary.
Part B: Saponification of Boc-Leu-Met-OMe
Materials:
-
Boc-Leu-Met-OMe
-
Methanol (MeOH)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Hydrolysis: Dissolve the purified Boc-Leu-Met-OMe in methanol and cool to 0°C. Add 1N NaOH (1.2 eq.) dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification and Extraction:
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound.
Quantitative Data Summary
While specific yields for the coupling of this compound are not extensively reported, the following table provides typical performance indicators for the described coupling reagents in standard peptide synthesis. Actual yields will vary based on the specific sequence, resin, and reaction conditions.
| Coupling Reagent | Typical Coupling Time | Typical Yield/Purity | Notes |
| DCC/HOBt | 2-12 hours | Good to Excellent (>90%) | Formation of insoluble DCU byproduct can complicate purification in solution phase.[1] |
| HBTU/DIEA | 30-120 minutes | Excellent (>95%) | Fast and efficient, with water-soluble byproducts that are easily removed during washing steps. |
| HATU/DIEA | 15-60 minutes | Excellent (>98%) | Generally faster and more efficient than HBTU, especially for sterically hindered couplings.[2] |
Special Consideration: Prevention of Methionine Oxidation
The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (Met(O)) or, less commonly, methionine sulfone (Met(O₂)). This can occur during the synthesis, but is most prevalent during the final acidic cleavage step (e.g., with TFA).
Strategies to Minimize Oxidation:
-
Use High-Purity Reagents and Solvents: Ensure that solvents like DMF are free of peroxides.
-
Maintain an Inert Atmosphere: Perform reactions under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.
-
Scavengers during Cleavage: While not directly related to the coupling step, it is critical for the overall synthesis. During the final TFA cleavage of the peptide from the resin, the inclusion of scavengers such as dithiothreitol (DTT) or dimethyl sulfide (DMS) can suppress the oxidation of methionine.
-
Synthesis with Methionine Sulfoxide: In cases where oxidation is difficult to prevent, it is sometimes advantageous to intentionally use Boc-Met(O)-OH in the synthesis and then reduce the sulfoxide back to methionine in a final step after purification.
Visualizations
Workflow and Logic Diagrams
References
Application Notes and Protocols for the Deprotection of Boc-Leu-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from the dipeptide Boc-Leu-Met-OH. The protocols address common challenges, particularly the sensitivity of the methionine residue to oxidation and alkylation under acidic conditions.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acid. The deprotection of this compound to yield H-Leu-Met-OH is a critical step in the synthesis of larger peptides containing this sequence. However, the presence of a methionine residue requires careful selection of deprotection conditions to avoid side reactions. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations generated during the cleavage of the Boc group.[1][2][3] This document outlines standard and optimized protocols to achieve high-yield and high-purity deprotection of this compound.
Deprotection Methodologies and Data
The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. The choice of reagent and the inclusion of scavengers are crucial for preserving the integrity of the methionine residue.
Table 1: Comparison of Boc Deprotection Methods for this compound
| Method | Reagents | Typical Conditions | Advantages | Disadvantages & Mitigation | Representative Yield (%) | Representative Purity (%) |
| Method A: Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | 30-60 min, RT | Fast, efficient, volatile reagents are easy to remove. | Prone to methionine oxidation and t-butylation.[1][2][3] Mitigation: Use of a scavenger cocktail is essential. | 90-95 | 95-98 |
| Method B: Hydrochloric Acid (HCl) in Dioxane | 4 M HCl in Dioxane | 30-60 min, RT | Generally provides good selectivity and high yields.[4][5] The resulting hydrochloride salt can often be precipitated. | Dioxane is a peroxide-forming solvent and non-volatile. Methionine can still be susceptible to side reactions. Mitigation: Use of fresh, high-purity dioxane and addition of scavengers. | 92-97 | 96-99 |
| Method C: Mild Acidolysis with Scavengers | 25% TFA in DCM with scavenger cocktail | 1-2 hours, RT | Minimizes side reactions, particularly methionine oxidation.[1][2] | Longer reaction time may be required for complete deprotection. | >95 | >98 |
Note: Yields and purity are representative and can vary based on the scale of the reaction, purity of starting materials, and precise work-up conditions.
Experimental Protocols
General Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Use anhydrous solvents to prevent side reactions.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol describes a standard method for Boc deprotection using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger Cocktail (see below)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Scavenger Cocktail (Reagent H, modified): A common scavenger cocktail to prevent methionine oxidation and other side reactions consists of a mixture of reagents such as phenol, thioanisole, 1,2-ethanedithiol (EDT), water, and dimethyl sulfide (DMS).[2] A typical mixture for methionine-containing peptides is TFA/thioanisole/water/EDT (90:5:3:2, v/v/v/v).
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of peptide).
-
Add the scavenger cocktail (e.g., 5-10% v/v of the total reaction volume).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (to a final concentration of 25-50%) to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol B: Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA-based deprotection.
Materials:
-
This compound
-
4 M HCl in Dioxane (commercially available or freshly prepared)
-
Dioxane, anhydrous
-
Thioanisole (scavenger)
-
Cold diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dioxane.
-
Add thioanisole (5-10% v/v) as a scavenger.
-
Under an inert atmosphere, add 4 M HCl in dioxane (typically 5-10 equivalents of HCl) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.[4][5]
-
Monitor the reaction progress.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt of H-Leu-Met-OH.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Monitoring
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Expected Elution Profile: The product, H-Leu-Met-OH, will be more polar and thus have a shorter retention time than the starting material, this compound. Methionine sulfoxide-containing peptides will elute earlier than the corresponding non-oxidized peptide.
Visualizations
Boc Deprotection Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
The following diagram illustrates the logical flow of the deprotection experiment.
Caption: Experimental workflow for Boc deprotection of this compound.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Leu-Met-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, offering advantages in scalability and purification of intermediates. The dipeptide Boc-Leu-Met-OH is a crucial building block for synthesizing peptides containing the Leucine-Methionine (Leu-Met) motif. This motif is of interest in drug discovery due to the physicochemical properties of its constituent amino acids. Leucine is a hydrophobic amino acid that can play a role in protein-protein interactions, while methionine, another hydrophobic residue, is susceptible to oxidation, which can act as a regulatory switch in biological processes.[1] This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is essential for designing successful synthesis strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₆H₃₀N₂O₅S | |
| Molecular Weight | 378.49 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Solubility can vary based on the specific salt form and purity. | |
| Dichloromethane (DCM) | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Water | Sparingly soluble | |
| Melting Point | Not available | |
| Storage | 2-8°C, desiccated | Protect from moisture and light. |
Solution-Phase Peptide Synthesis Workflow
The general workflow for incorporating this compound into a peptide chain via solution-phase synthesis involves a coupling step to form a new peptide bond, followed by the deprotection of the N-terminal Boc group to allow for further chain elongation.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides using Boc-Leu-Met-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH) is a valuable dipeptide building block in solid-phase peptide synthesis (SPPS) for the creation of bioactive peptides. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus of leucine allows for a controlled, stepwise elongation of the peptide chain. The presence of the Leu-Met sequence is significant as it is found in various endogenous and synthetic peptides exhibiting a range of biological activities, including antioxidant, antimicrobial, and receptor-binding properties.
These application notes provide a comprehensive overview of the use of this compound in synthesizing a specific bioactive peptide, the C-terminal heptapeptide analog of Substance P, H-Lys-Phe-Phe-Gly-Leu-Met-NH2. Detailed protocols for synthesis, purification, and characterization are provided, along with data on the biological activities of peptides containing the Leu-Met motif.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂O₅S |
| Molecular Weight | 362.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) |
| Storage | Store at -20°C for long-term stability |
**Application: Synthesis of Substance P C-Terminal Heptapeptide Analog (H-Lys-Phe-Phe-Gly-Leu-Met-NH₂) **
Substance P is a neuropeptide involved in pain transmission and neuroinflammation. Its C-terminal fragment is known to be the pharmacophore responsible for its interaction with neurokinin (NK) receptors. The heptapeptide analog, H-Lys-Phe-Phe-Gly-Leu-Met-NH2, is a subject of research for its potential to modulate NK receptor activity.[1]
The synthesis of this peptide can be efficiently carried out using Boc-based solid-phase peptide synthesis, potentially incorporating the this compound dipeptide as a key building block to simplify the synthetic process and potentially improve yields.
Experimental Workflow for SPPS of H-Lys-Phe-Phe-Gly-Leu-Met-NH₂
Caption: Solid-phase synthesis workflow for H-Lys-Phe-Phe-Gly-Leu-Met-NH₂.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of H-Lys-Phe-Phe-Gly-Leu-Met-NH₂
This protocol describes a representative method for the manual synthesis of the target heptapeptide on a Rink Amide resin using Boc chemistry. The use of this compound as a dipeptide is a strategic choice to reduce the number of coupling cycles.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g substitution)
-
This compound
-
Boc-Gly-OH, Boc-Phe-OH, Boc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Piperidine
-
Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group from the resin.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
-
Coupling of the First Amino Acid (Methionine):
-
In a separate vial, dissolve Boc-Met-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
-
Coupling of this compound (Alternative Step 2):
-
If starting with this compound: After Fmoc deprotection of the Rink Amide resin, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 4-6 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin as described above.
-
-
Chain Elongation (Stepwise Coupling):
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Drain and wash the resin with DCM (3x), IPA (3x), and DMF (3x).
-
Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 10 minutes (2x).
-
Wash the resin with DCM (3x) and DMF (3x).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Gly-OH, Boc-Phe-OH, Boc-Phe-OH, Boc-Lys(Boc)-OH) using the activation method described in step 2.
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (e.g., 95:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines a common method to assess the antioxidant potential of the synthesized peptide.
Materials:
-
Synthesized peptide
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized peptide in methanol.
-
Prepare a series of dilutions of the peptide stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each peptide dilution and an equal volume of the DPPH solution.
-
Include a control well with methanol instead of the peptide solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.
Quantitative Data on Bioactive Peptides Containing Leu-Met
The following tables summarize representative quantitative data for the biological activities of peptides containing the Leucyl-Methionine sequence or related residues, based on published literature.
Table 1: Antioxidant Activity of Leu-Met Containing Peptides
| Peptide Sequence | Assay | IC₅₀ (mg/mL) | Reference |
| Leu-Leu-Pro-Phe | ABTS Scavenging | - | [1] |
| Tyr-Val-Leu-Leu-Pro-Ser-Pro-Lys | DPPH Scavenging | - | [1] |
| Representative Plant-Derived Peptides | DPPH Scavenging | 0.216 - 0.435 | [2] |
| Representative Plant-Derived Peptides | ABTS Scavenging | 0.54 - 1.23 | [2] |
Table 2: Antimicrobial Activity of Peptides with Methionine
| Peptide Sequence | Organism | MIC (µM) | Reference |
| KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Met) | E. coli | 8 | [3] |
| KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Met) | P. aeruginosa | 16 | [3] |
| KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Met) | S. aureus | 4 | [3] |
| KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Met) | B. subtilis | 2 | [3] |
MIC: Minimum Inhibitory Concentration
Signaling Pathway
The synthesized heptapeptide, H-Lys-Phe-Phe-Gly-Leu-Met-NH₂, as an analog of the C-terminus of Substance P, is expected to interact with Neurokinin 1 (NK1) receptors, which are G-protein coupled receptors (GPCRs). The binding of Substance P or its analogs to the NK1 receptor initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of the NK1 receptor activation.
Conclusion
This compound serves as a practical and efficient building block for the synthesis of bioactive peptides containing the Leucyl-Methionine sequence. The provided protocols and data offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of such peptides. The successful synthesis and characterization of the Substance P analog, H-Lys-Phe-Phe-Gly-Leu-Met-NH₂, opens avenues for further investigation into its pharmacological properties and its role in modulating neurokinin receptor signaling. The representative data on antioxidant and antimicrobial activities underscore the diverse biological potential of peptides incorporating the Leu-Met motif.
References
Application Notes and Protocols for the Incorporation of Boc-Leu-Met-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of dipeptide building blocks in solid-phase peptide synthesis (SPPS) offers several advantages, including the reduction of coupling steps and potential mitigation of side reactions associated with specific amino acid residues. Boc-Leu-Met-OH is a valuable dipeptide for synthesizing peptide sequences containing the Leucyl-Methionine motif. This motif is notably present in chemoattractant peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), which play a crucial role in the inflammatory response by activating formyl peptide receptors (FPRs).[1][2][3] The use of a pre-formed this compound dipeptide can streamline the synthesis of fMLP analogues and other bioactive peptides.
However, the presence of methionine introduces a significant challenge: the susceptibility of its thioether side chain to oxidation.[4][5] During the acidic conditions of Boc deprotection and final cleavage, methionine can be oxidized to methionine sulfoxide (Met(O)) or methionine sulfone (Met(O₂)), leading to impurities that can be difficult to separate and may alter biological activity.[5][6]
These application notes provide detailed protocols for the successful incorporation of the Leu-Met motif using Boc-SPPS, with a strong emphasis on strategies to prevent methionine oxidation.
Data Presentation: Synthesis Parameters and Expected Outcomes
The efficiency of incorporating a dipeptide can be sequence-dependent. The following table provides representative data for the stepwise and direct dipeptide coupling methods described in the protocols.
| Parameter | Stepwise Incorporation (Boc-Met-OH then Boc-Leu-OH) | Direct Coupling (this compound) | Reference |
| Resin | Merrifield or PAM Resin | Merrifield or PAM Resin | |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | 0.4 - 0.8 mmol/g | |
| Equivalents of Amino Acid/Dipeptide | 2.5 eq. per coupling | 2.0 eq. | [7] |
| Equivalents of Coupling Reagent (e.g., DCC) | 2.5 eq. per coupling | 2.0 eq. | [7] |
| Coupling Time | 2-4 hours per amino acid | 4-8 hours | [8] |
| Expected Coupling Efficiency | >99% per step (monitored by Kaiser test) | ~95-98% (may require longer coupling time) | |
| Crude Purity (Post-Cleavage) | ~80-90% | ~75-85% | [8] |
| Final Isolated Yield | ~60-75% | ~50-65% | [8] |
Note: Yields are highly dependent on the overall peptide sequence length and hydrophobicity. The lower yield for direct dipeptide coupling accounts for the potential for incomplete coupling of the larger building block.
Experimental Protocols
Materials and Reagents
-
Boc-L-Leucine (Boc-Leu-OH)
-
Boc-L-Methionine (Boc-Met-OH)
-
Boc-L-Leucyl-L-Methionine (this compound)
-
Merrifield or PAM resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers: Dithiothreitol (DTT), Thioanisole, 1,2-Ethanedithiol (EDT)
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage
-
HPLC-grade acetonitrile and water
-
Kaiser test kit
Protocol 1: Stepwise Incorporation of Boc-Met-OH and Boc-Leu-OH
This protocol follows a traditional, reliable stepwise synthesis on a solid support, minimizing risks associated with coupling a larger dipeptide unit.[7]
-
Resin Preparation:
-
Swell 1.0 g of Merrifield resin (0.8 mmol/g) in DCM for 30 minutes in a peptide synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Coupling of First Amino Acid (Boc-Met-OH):
-
Dissolve Boc-Met-OH (2.5 eq., 2.0 mmol, 0.50 g) in a minimal amount of DMF and dilute with DCM.
-
Add DCC (2.5 eq., 2.0 mmol, 0.41 g) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Coupling of Second Amino Acid (Boc-Leu-OH):
-
Repeat step 2 using Boc-Leu-OH (2.5 eq., 2.0 mmol, 0.46 g).
-
Continue the synthesis by repeating steps 3-5 for subsequent amino acids in the desired sequence.
-
Protocol 2: Direct Coupling of this compound Dipeptide
This protocol utilizes the pre-formed dipeptide, which can save time but may require longer coupling to ensure high efficiency.[8]
-
Resin Preparation and Deprotection:
-
Begin with a resin-bound peptide that has a free N-terminal amine (e.g., after step 4 of Protocol 1).
-
-
Dipeptide Coupling:
-
Dissolve this compound (2.0 eq., 1.6 mmol) and HOBt (2.0 eq., 1.6 mmol) in DMF.
-
Add HBTU (1.95 eq., 1.56 mmol) to the solution.
-
Add DIEA (4.0 eq., 3.2 mmol) to the reaction vessel containing the resin, followed by the activated dipeptide solution.
-
Shake the reaction vessel for 4-8 hours. Longer coupling times may be necessary for dipeptide incorporation.[8]
-
Monitor the reaction completion using the Kaiser test. If the test is positive, the coupling step can be repeated (double coupling).
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Continue Synthesis:
-
Proceed with the standard Boc deprotection and coupling cycles for the remainder of the peptide sequence.
-
Protocol 3: Cleavage and Deprotection of the Methionine-Containing Peptide
This step is critical for preventing the oxidation of the methionine residue. The use of a robust scavenger cocktail is mandatory.
-
Preparation for Cleavage:
-
Dry the final peptide-resin thoroughly under a vacuum.
-
Prepare the cleavage cocktail in a specialized, HF-resistant apparatus. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
-
Recommended Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[4]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin).
-
Stir the reaction for 1-2 hours at 0 °C.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a vacuum.
-
Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC on a C18 column. A typical gradient is 10-90% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for incorporating the Leu-Met motif.
fMLP Signaling Pathway
Caption: Signaling cascade initiated by an fMLP peptide.
References
- 1. A formyl peptide substituted with a conformationally constrained phenylalanine residue evokes a selective immune response in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and chemotactic activity of the fMLP analog HCO-Hmb-Leu-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Boc-Leu-Met-OH in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the synthetic peptide substrate, N-tert-butyloxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH), in enzymatic assays. This document outlines the core principles, detailed experimental protocols, and data presentation guidelines for researchers investigating protease activity.
Introduction
This compound is a dipeptide substrate that can be employed to assay the activity of specific proteases. The tert-butyloxycarbonyl (Boc) group on the N-terminus protects the peptide from non-specific degradation by aminopeptidases, directing the enzymatic cleavage to the peptide bond between the leucine (Leu) and methionine (Met) residues. The specificity of cleavage makes this substrate particularly useful for studying proteases that exhibit a preference for cleaving after large hydrophobic residues.
Principle of the Assay
The enzymatic assay using this compound is based on the cleavage of the peptide bond between Leucine and Methionine by a specific protease. The reaction yields two products: Boc-Leu-OH and Met-OH. The rate of this cleavage is proportional to the activity of the enzyme under investigation. Quantification of the reaction can be achieved by measuring the appearance of the product or the disappearance of the substrate over time.
Enzyme Specificity
Chymotrypsin, a serine endoproteinase, is a suitable enzyme for assays involving this compound. Chymotrypsin predominantly cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, phenylalanine, tryptophan, and leucine.[1][2] While its primary specificity is for aromatic residues, it also demonstrates activity, albeit at a lower rate, towards other residues including leucine and methionine.[1][2] This makes this compound a relevant substrate for studying chymotrypsin and chymotrypsin-like proteases.
Other proteases that may cleave the Leu-Met bond and could potentially be assayed using this substrate include certain metalloproteases and cysteine proteases, depending on their specific substrate recognition motifs.
Experimental Protocols
General Protease Assay using this compound with HPLC-based Detection
This protocol provides a method for quantifying protease activity by measuring the formation of the product Boc-Leu-OH using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound substrate
-
Protease of interest (e.g., Chymotrypsin from bovine pancreas)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)[1]
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Enzyme Preparation: Prepare a stock solution of the protease in a cold, dilute acid (e.g., 1 mM HCl) to maintain stability.[2] The final concentration will depend on the specific activity of the enzyme.
-
Assay Reaction:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the this compound substrate to the desired final concentration (e.g., 100 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for chymotrypsin).
-
Initiate the reaction by adding the enzyme solution. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
The total reaction volume should be consistent across all assays (e.g., 100 µL).
-
-
Reaction Quenching: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding an equal volume of quenching solution (10% TFA).
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixtures to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Identify the peak corresponding to the Boc-Leu-OH product by comparing its retention time to a standard.
-
-
Data Analysis: Quantify the peak area of the Boc-Leu-OH product. Plot the product concentration against time to determine the initial reaction velocity.
Data Presentation:
| Time (min) | Boc-Leu-OH Peak Area | Product Concentration (µM) |
| 0 | 0 | 0 |
| 5 | Value | Calculated Value |
| 10 | Value | Calculated Value |
| 15 | Value | Calculated Value |
| 30 | Value | Calculated Value |
| Table 1: Example data table for HPLC-based assay. |
Fluorogenic Assay using a Modified Substrate (Conceptual Protocol)
While this compound itself is not fluorogenic, a conceptually similar substrate, t-BOC-Leu-Met-CMAC, has been used to measure calpain activity.[3] This suggests the possibility of designing a fluorogenic assay for proteases that cleave the Leu-Met bond. This protocol is a conceptual outline for such an assay.
The principle involves a fluorophore and a quencher linked by the peptide. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Materials:
-
Fluorogenic Substrate (e.g., a custom-synthesized peptide with a fluorophore and quencher flanking the Leu-Met cleavage site)
-
Protease of interest
-
Assay Buffer
-
Fluorometer (plate reader or cuvette-based)
-
Black microplates (for plate reader assays)
Procedure:
-
Substrate and Enzyme Preparation: Prepare stock solutions as described in Protocol 1.
-
Assay Reaction:
-
In a well of a black microplate, add the assay buffer.
-
Add the fluorogenic substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Record measurements at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial velocity of the reaction is the slope of the linear portion of the curve.
-
Data Presentation:
| Time (s) | Fluorescence Intensity (AU) |
| 0 | Value |
| 60 | Value |
| 120 | Value |
| 180 | Value |
| ... | Value |
| Table 2: Example data table for a fluorogenic assay. |
Visualizations
Caption: Workflow for the HPLC-based protease assay.
References
Application Notes and Protocols for Cleavage of Peptides Containing Boc-Leu-Met-OH from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of peptides containing the Boc-Leu-Met-OH sequence from various solid-phase synthesis resins. The focus is on strategies to minimize side reactions, particularly the oxidation of the methionine residue, a common challenge in peptide synthesis.
Introduction
The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups are critical steps in solid-phase peptide synthesis (SPPS). For peptides containing sensitive residues like methionine, the choice of cleavage cocktail is paramount to obtaining a high yield of the desired pure peptide. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during the acidic conditions of cleavage. This necessitates the use of specific scavengers in the cleavage cocktail to protect the methionine residue.
This guide details several commonly used and novel cleavage cocktails, providing their compositions, detailed protocols for their use, and a comparative analysis of their effectiveness in cleaving peptides with this compound, with a special emphasis on preventing methionine oxidation.
Cleavage Cocktail Formulations
A variety of cleavage cocktails have been developed to address the challenges of cleaving peptides with sensitive residues. Below are the compositions of several key reagents.
| Reagent Name | Composition | Key Applications & Remarks |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% (w/w) Ammonium Iodide | Specifically designed to prevent methionine oxidation. The presence of DMS and ammonium iodide aids in the in-situ reduction of any formed methionine sulfoxide.[1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A widely used "universal" cleavage cocktail for peptides containing various sensitive residues, including Met, Cys, and Trp. However, it can still lead to significant methionine oxidation.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | A low-odor alternative to cocktails containing thiols. Effective for scavenging carbonium ions, but does not prevent methionine oxidation.[4] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | A strong cleavage cocktail often used for peptides with multiple arginine residues. It offers some protection for methionine but can still result in oxidation. |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | A common and simple cleavage cocktail suitable for peptides without highly sensitive residues. Not recommended for methionine-containing peptides due to a high risk of oxidation.[3][5] |
Table 1: Composition and application of common cleavage cocktails for Boc-SPPS.
Comparative Performance of Cleavage Cocktails
The choice of cleavage cocktail significantly impacts the purity of the final peptide, especially concerning methionine oxidation. A comparative study on a model peptide containing methionine demonstrated the superior performance of Reagent H in preventing the formation of methionine sulfoxide.
| Cleavage Cocktail | Methionine Sulfoxide Formation (%) | Crude Peptide Yield (%) |
| Reagent H | Not detected | 51 (as reduced dithiol form after 3h) |
| Reagent K | 15 - 55 | Lower than Reagent H |
| Reagent B | 15 - 55 | Lower than Reagent H |
| Reagent R | 15 - 55 | Lower than Reagent H |
Table 2: Comparative data on the effectiveness of different cleavage cocktails in preventing methionine oxidation. The data shows that Reagent H is highly effective in preventing the formation of methionine sulfoxide.[1][2]
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Cleavage using Reagent H (Recommended for Methionine-Containing Peptides)
This protocol is optimized for the cleavage of peptides containing methionine to minimize oxidation.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent H: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% (w/w) Ammonium Iodide
-
Cold methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Reaction vessel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add Reagent H (e.g., 2-5 mL per 100 mg of resin) to the resin.
-
Seal the vessel and gently agitate at room temperature for 2-4 hours. For peptides also containing Cys(Trt) where disulfide bond formation is desired, the reaction time can be extended to 10 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA (e.g., 2 x 1 mL) and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold MTBE.
-
Incubate the mixture at -20°C for at least 1 hour to ensure complete precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold MTBE (2-3 times) to remove scavengers and residual acid.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage using Reagent K (General Purpose)
This protocol is for the general cleavage of peptides that may contain a variety of sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT
-
Cold methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Reaction vessel
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add Reagent K (e.g., 2-5 mL per 100 mg of resin).
-
Seal the vessel and agitate at room temperature for 1.5-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold MTBE.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold MTBE (2-3 times).
-
Dry the crude peptide.
Visualized Workflows and Mechanisms
Experimental Workflow for Peptide Cleavage
Caption: General experimental workflow for peptide cleavage from solid-phase resin.
Decision Tree for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Mechanism of TFA Cleavage and the Role of Scavengers
Caption: Mechanism of TFA-mediated cleavage and the protective role of scavengers.
References
Applications of Boc-L-leucyl-L-methionine (Boc-leu-met-OH) in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-leu-met-OH) is a protected dipeptide that serves as a valuable building block in the field of drug discovery and peptide chemistry. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the leucine residue allows for the controlled, stepwise synthesis of larger peptide chains. This dipeptide, combining the hydrophobic, aliphatic properties of leucine with the unique sulfur-containing side chain of methionine, offers a versatile scaffold for the development of novel therapeutic peptides.
While specific, in-depth research exclusively focused on the dipeptide this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established roles of its constituent amino acids and the general applications of Boc-protected dipeptides in medicinal chemistry. Leucine is known for its role in promoting protein synthesis and its presence in many bioactive peptides. Methionine, with its thioether side chain, is susceptible to oxidation, a characteristic that can be exploited in designing peptides responsive to oxidative stress, and it plays a crucial role in methylation and the initiation of protein synthesis.
These application notes provide an overview of the potential uses of this compound in drug discovery, along with generalized experimental protocols for its incorporation into peptide synthesis workflows.
Key Applications in Drug Discovery
The primary application of this compound is as an intermediate in the synthesis of custom peptides for various therapeutic and research purposes.
-
Peptide Synthesis: this compound is a fundamental component for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2][3] It allows for the precise incorporation of a Leu-Met motif into a growing peptide chain.
-
Development of Bioactive Peptides: This dipeptide can be a crucial part of synthetic peptides designed to mimic or inhibit the function of endogenous peptides involved in various physiological processes.
-
Targeted Drug Delivery: Peptides containing the Leu-Met sequence can be explored for their potential to act as targeting ligands for specific receptors on diseased cells, such as cancer cells.[1][] Peptide-based drug delivery systems can enhance the therapeutic efficacy and reduce off-target effects of conjugated drugs.[][]
-
Enzyme Inhibitor Design: The specific sequence and structure of peptides are critical for their interaction with enzymes. Peptides incorporating this compound can be synthesized to act as inhibitors for enzymes implicated in disease pathways.
-
Cancer Research: Modified peptides are being investigated for their potential in developing targeted cancer therapies.[1][6][7] The Leu-Met motif can be a component of peptides designed to selectively bind to and disrupt the function of cancer cells.
Physicochemical Properties
| Property | Boc-L-leucine-OH (Anhydrous) | Boc-L-methionine-OH |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄S |
| Molecular Weight | 231.29 g/mol | 249.33 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Data for individual Boc-protected amino acids. The properties of the dipeptide this compound would be a composite of these.
Experimental Protocols
The following are generalized protocols for the use of this compound in drug discovery, based on standard peptide synthesis methodologies.
Protocol 1: Boc Protection of an Amino Acid (General Principle)
This protocol outlines the general principle of introducing the Boc protecting group to the N-terminus of an amino acid, a fundamental step in preparing the building blocks for peptide synthesis.
Workflow for Boc Protection of an Amino Acid
Caption: General workflow for the Boc protection of an amino acid.
Materials:
-
L-Leucine or L-Methionine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Dioxane and water (or another suitable solvent system)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve the amino acid in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Add a solution of (Boc)₂O in dioxane (or other organic solvent) dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar organic solvent (e.g., hexane) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1N HCl.
-
The Boc-protected amino acid will precipitate out of the solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the Boc-protected amino acid.
-
The product can be further purified by recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the general steps for incorporating this compound into a growing peptide chain on a solid support. This example assumes the synthesis of a tripeptide, X-Leu-Met, where X is another amino acid.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Merrifield resin (or other suitable solid support)
-
Boc-Met-OH
-
This compound (or Boc-Leu-OH if coupling sequentially)
-
The next Boc-protected amino acid (Boc-AA-OH)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection
-
Dichloromethane (DCM) and Dimethylformamide (DMF) as solvents
-
Hydrogen fluoride (HF) for cleavage (requires specialized equipment and safety precautions)
Procedure:
-
Resin Preparation: Swell the resin in DCM.
-
First Amino Acid Attachment: Couple Boc-Met-OH to the resin.
-
Deprotection: Remove the Boc group from the resin-bound methionine by treating with TFA in DCM. Neutralize with DIPEA.
-
Second Amino Acid Coupling: Activate Boc-leu-OH with a coupling agent like DCC and add it to the deprotected resin-bound methionine. Allow the coupling reaction to proceed.
-
Wash: Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps with the next Boc-protected amino acid to elongate the peptide chain.
-
Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly modulated by this compound is not established, peptides derived from it could be designed to interact with various pathways. For example, a synthetic peptide containing the Leu-Met motif could be designed to target a G-protein coupled receptor (GPCR) involved in a disease process.
Hypothetical Signaling Pathway Interaction
References
Troubleshooting & Optimization
Preventing racemization of Boc-leu-met-OH during coupling
Topic: Preventing Racemization of Boc-Leu-Met-OH During Coupling
Welcome to the technical support center. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization when coupling this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound susceptible to racemization during coupling?
A1: Racemization of an N-protected amino acid like this compound occurs primarily through the formation of a 5(4H)-oxazolone intermediate after the carboxyl group is activated by a coupling reagent.[1][2] The hydrogen atom on the alpha-carbon of this intermediate is acidic and can be removed by a base. This leads to a loss of chirality, and subsequent reaction with an amine can produce a mixture of L- and D-isomers. While urethane-based protecting groups like Boc help reduce this risk, the C-terminal amino acid of any peptide segment is inherently prone to this side reaction.[3]
Q2: Which factors have the greatest impact on racemization?
A2: The three main factors that influence the extent of racemization are the choice of coupling reagent, the use of anti-racemization additives, and the type and amount of base used in the reaction.[4] Reaction temperature and pre-activation time also play important roles.
Q3: What are anti-racemization additives and why are they essential?
A3: Additives are reagents added to the coupling reaction to suppress racemization. Common examples include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] They function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the problematic oxazolone, thereby preserving the stereochemical integrity of the amino acid.[4] Using an additive is strongly recommended, especially with carbodiimide reagents like DIC or EDC.[3]
Q4: How does the choice of base affect racemization?
A4: Tertiary amines are typically used to neutralize salts and facilitate the coupling reaction. However, their basicity can promote the abstraction of the alpha-proton, leading to racemization.[6] Sterically hindered, strong bases like N,N-diisopropylethylamine (DIEA) are common, but weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize epimerization.[4] It is crucial to use the minimum stoichiometric amount of base required.
Q5: Are uronium/aminium reagents like HBTU or HATU better than carbodiimides (DIC/EDC)?
A5: Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents are generally considered more efficient and lead to less racemization than carbodiimides when used alone.[7] However, for optimal results and to suppress racemization to negligible levels, it is still best practice to use them in conjunction with an additive like HOBt, HOAt, or Oxyma.[1][7]
Troubleshooting Guide: High Racemization Detected
If you have detected a significant percentage of the D-Met diastereomer in your coupled product, use the following guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
This workflow guides you through the most critical parameters to check when troubleshooting racemization.
Understanding the Racemization Mechanism
The primary pathway for racemization involves the formation of an oxazolone intermediate. Understanding this mechanism helps in selecting conditions to prevent it.
Quantitative Data: Impact of Additives on Racemization
The choice of coupling additive has a significant impact on preserving stereochemical purity. Oxyma and HOAt are highly effective at suppressing racemization and are superior to HOBt.[5][8]
| Coupling Method | Additive | Base (eq.) | Temp (°C) | % D-Isomer (Racemization) | Citation(s) |
| DIC | None | DIEA (2.0) | 25 | High (>10%) | [4][7] |
| DIC | HOBt (1.2) | DIEA (2.0) | 0 | Low (1-5%) | [3][4] |
| DIC | HOAt (1.2) | NMM (2.0) | 0 | Very Low (<1%) | [4] |
| DIC | Oxyma (1.2) | NMM (2.0) | 0 | Very Low (<1%) | [5][8] |
| HBTU | HOBt (1.0) | DIEA (2.0) | 25 | Low (~1-2%) | [7] |
| HATU | None | DIEA (2.0) | 25 | Very Low (<1%) | [3] |
Note: Values are representative and can vary based on the specific amino acids being coupled, solvent, and reaction time.
Experimental Protocols
Recommended Protocol: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the solution-phase coupling of this compound to an N-terminal amine component (e.g., an amino acid ester, H-AA-OR).
Materials:
-
This compound (1.0 equivalent)
-
Amine component (e.g., H-Gly-OEt·HCl) (1.0-1.1 equivalents)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N-methylmorpholine (NMM) (1.0 equivalent if starting with amine HCl salt, then 1.0 eq. for coupling)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine component (e.g., H-Gly-OEt·HCl) in anhydrous DCM. If it is a hydrochloride salt, add 1.0 equivalent of NMM and stir for 10 minutes at room temperature to obtain the free base.
-
Dissolution: In a separate flask, dissolve this compound (1.0 eq.) and Oxyma (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool both flasks to 0°C in an ice-water bath.
-
Pre-activation: To the flask containing this compound and Oxyma, add DIC (1.1 eq.) dropwise. Stir the solution at 0°C for 10-15 minutes. This "pre-activation" step allows for the formation of the Oxyma active ester.
-
Coupling: Transfer the pre-activated solution to the flask containing the free amine component via cannula or dropwise addition.
-
Reaction: Add 1.0 equivalent of NMM to the reaction mixture. Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU).
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
-
Analysis: Analyze the purified product by HPLC using a chiral column or by NMR to determine the diastereomeric ratio and confirm the level of racemization.
References
- 1. peptide.com [peptide.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Improving the yield of peptide synthesis with Boc-leu-met-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptide synthesis involving the Boc-Leu-Met sequence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of methionine-containing peptides using Boc protection chemistry.
Q1: My final peptide has a mass +16 Da higher than expected. What is this impurity and how can I prevent it?
A1: A +16 Da mass addition to your peptide is characteristic of methionine oxidation, where the sulfur atom of the methionine side chain is oxidized to a sulfoxide (Met(O)).[1] This is a common side reaction in peptide synthesis, particularly during acidic conditions like the repetitive trifluoroacetic acid (TFA) treatments for Boc deprotection and the final cleavage step.
Troubleshooting and Prevention:
-
Use Scavengers During Cleavage: Incorporate reducing agents in your cleavage cocktail to suppress oxidation. A common and effective scavenger for this purpose is dimethylsulfide (DMS).
-
Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen, which can contribute to oxidation.
-
Work Under Inert Atmosphere: Performing the synthesis under a nitrogen or argon atmosphere can reduce exposure to oxygen.
Q2: I observe a significant peak in my HPLC with a +56 Da mass increase. What is it and how do I avoid it?
A2: A +56 Da mass increase corresponds to the S-alkylation of the methionine residue with a tert-butyl group, forming S-tert-butyl-methionine. This side reaction is catalyzed by the carbocations generated during the acid-catalyzed removal of the Boc protecting group.[2] The tert-butyl cation can be scavenged by nucleophilic amino acid side chains, with methionine being particularly susceptible.
Troubleshooting and Prevention:
-
Incorporate Scavengers in Deprotection and Cleavage: Add a scavenger such as dithiothreitol (DTE) or 1,2-ethanedithiol (EDT) to the TFA deprotection solution and the final cleavage cocktail.[2][3] These scavengers will trap the tert-butyl cations before they can react with the methionine residue.
-
Optimize TFA Concentration and Time: Use the minimum concentration and time for TFA treatment that is sufficient for complete Boc deprotection to reduce the formation of tert-butyl cations.
Q3: The overall yield of my Boc-Leu-Met-OH synthesis is very low. What are the potential causes?
A3: Low yield in solid-phase peptide synthesis can be attributed to several factors, particularly when dealing with sensitive residues like methionine.
Potential Causes and Solutions:
-
Incomplete Coupling: The coupling of amino acids may be incomplete, leading to deletion sequences. Monitor the completion of the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Incomplete Deprotection: Incomplete removal of the Boc group will prevent the next amino acid from being coupled. Ensure adequate deprotection time with TFA.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. Using a higher swelling resin or adding chaotropic salts can sometimes help. For a short dipeptide like Leu-Met, this is less likely to be a major issue.
-
Premature Cleavage: The linkage between the peptide and the resin can be sensitive to the repetitive acid treatments for Boc deprotection, leading to premature cleavage of the peptide from the resin.[4] Using a more stable linker, such as a PAM linker instead of a standard Merrifield linker, can mitigate this issue.[4]
Q4: How do I choose the right cleavage cocktail for a methionine-containing peptide?
A4: The choice of cleavage cocktail is critical for obtaining a high yield and purity of a methionine-containing peptide. The cocktail must efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing side reactions.
Recommended Cleavage Cocktails:
-
For Standard Boc-SPPS on Merrifield Resin (HF Cleavage): A common cocktail is HF:anisole (9:1). Anisole acts as a scavenger for carbocations. However, HF is highly toxic and requires specialized equipment.
-
For TFA-based Cleavage (if a TFA-labile resin is used): A cocktail containing TFA with scavengers is necessary. "Reagent H" is specifically designed to prevent methionine oxidation and contains TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound synthesis under different conditions. As exact yields can vary based on specific laboratory conditions and reagent quality, this data is presented to illustrate the relative impact of different protocols on purity and yield.
Table 1: Impact of Scavengers on Side Product Formation
| Scavenger in Cleavage Cocktail | Predominant Side Product | Expected Purity of this compound |
| None | Methionine Sulfoxide (+16 Da), S-tert-butyl-methionine (+56 Da) | Low |
| 1,2-Ethanedithiol (EDT) | Reduced S-tert-butyl-methionine | Moderate |
| Dimethylsulfide (DMS) | Reduced Methionine Sulfoxide | Moderate |
| EDT + DMS | Minimal side products | High |
Table 2: Comparison of Cleavage Methods
| Cleavage Method | Key Scavengers | Expected Crude Purity | Overall Yield | Safety Considerations |
| High HF | Anisole | Moderate-High | Moderate-High | Highly toxic, requires special apparatus |
| Low-High HF | Anisole, DMS | High | High | Highly toxic, requires special apparatus |
| TFMSA | Thioanisole | Moderate | Moderate | Strong acid, corrosive |
| TFA Cocktail (e.g., Reagent H) | EDT, DMS, Thioanisole | High | High | Corrosive, toxic |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound on a Merrifield resin using Boc-SPPS.
Protocol 1: Esterification of Boc-Met-OH onto Merrifield Resin
This protocol describes the attachment of the first amino acid, Boc-Met-OH, to the chloromethylated Merrifield resin via the cesium salt method to minimize racemization.[4]
-
Preparation of Boc-Met-O-Cs+ Salt:
-
Dissolve Boc-Met-OH (1 equivalent) in ethanol.
-
Add a solution of cesium carbonate (Cs₂CO₃) (0.5 equivalents) in water.
-
Remove the solvent by rotary evaporation to obtain the Boc-Met-O-Cs+ salt.
-
-
Resin Swelling:
-
Swell the Merrifield resin (1 equivalent) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
-
Esterification:
-
Add the Boc-Met-O-Cs+ salt (1.2 equivalents) dissolved in DMF to the swollen resin.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Protocol 2: Boc-SPPS Cycle for this compound
This protocol outlines the steps for deprotection and coupling to synthesize the dipeptide.
-
Resin Swelling:
-
Swell the Boc-Met-Merrifield resin in DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[4]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic (as indicated by a neutral pH of the washings).[2]
-
Wash the resin with DCM.
-
-
Coupling of Boc-Leu-OH:
-
Dissolve Boc-Leu-OH (2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2 equivalents) in DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (2 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated Boc-Leu-OH solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF and DCM.
-
-
Final Boc Deprotection:
-
Repeat step 2 to remove the N-terminal Boc group from the leucine residue.
-
Wash the resin with DCM and dry under vacuum.
-
Protocol 3: Cleavage of this compound from Merrifield Resin using HF
This protocol describes the final cleavage of the peptide from the solid support. Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger such as anisole (1 mL per gram of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to stir at 0°C for 1 hour.
-
-
HF Removal:
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Extraction:
-
Wash the remaining resin and peptide with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Extract the peptide from the resin with a suitable solvent, such as 10% acetic acid.
-
-
Lyophilization:
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Visualizations
Boc-SPPS Workflow for this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting common impurities in methionine peptide synthesis.
References
Troubleshooting low coupling efficiency of Boc-leu-met-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-Leu-Met-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of this compound is a common issue stemming from a combination of steric hindrance from the bulky leucine residue and potential side reactions related to the methionine residue. This guide provides a systematic approach to diagnosing and resolving these challenges.
Question: My coupling reaction of this compound is incomplete, as indicated by a positive ninhydrin test. What are the potential causes and how can I fix it?
Answer:
An incomplete coupling of this compound can be attributed to several factors. The primary culprits are steric hindrance and peptide aggregation. Methionine's susceptibility to oxidation is another critical factor to manage throughout the synthesis.
Initial Assessment:
-
Confirm the Ninhydrin Test Result: Ensure the ninhydrin test was performed correctly. A dark blue or purple color on the resin beads indicates a significant number of unreacted primary amines, confirming incomplete coupling.
-
Review Your Protocol: Double-check the equivalents of reagents used, reaction times, and solvent volumes.
Troubleshooting Workflow:
The following diagram outlines a step-by-step process for troubleshooting low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
1. Why is this compound considered a "difficult coupling"?
The coupling of this compound presents challenges primarily due to:
-
Steric Hindrance: The isobutyl side chain of Leucine is bulky and can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.
-
Hydrophobicity and Aggregation: Both Leucine and Methionine are hydrophobic amino acids. As the peptide chain elongates, it can fold back on itself and aggregate, making the reactive sites less accessible.
2. My ninhydrin test is positive after a single coupling. What is my first step?
Your first and most straightforward troubleshooting step is to perform a "double coupling." This involves repeating the coupling step with fresh reagents to drive the reaction to completion.
3. I performed a double coupling, but the ninhydrin test is still positive. What's next?
If a double coupling is insufficient, you should consider using a more potent coupling reagent. Reagents are generally categorized by their activation mechanism and efficiency. For sterically hindered couplings, uronium or phosphonium salt-based reagents are often more effective than carbodiimides.
4. What are the recommended coupling reagents for difficult couplings like this compound?
For challenging couplings, consider switching from standard carbodiimide reagents (like DIC/HOBt) to more powerful alternatives.[1] HATU is often considered one of the most effective reagents for hindered couplings due to its rapid activation and resistance to racemization.[2]
5. Are there any specific considerations for the Methionine residue?
Yes, the sulfur atom in the methionine side chain is susceptible to oxidation, especially during the acidic conditions of Boc-group deprotection and final cleavage from the resin. To prevent the formation of methionine sulfoxide, it is crucial to add a scavenger, such as 0.5% dithioethane (DTE), to your TFA deprotection solution.[3]
6. Can the choice of solvent impact the coupling efficiency?
Absolutely. For hydrophobic sequences like those containing Leu and Met, peptide chain aggregation can be a significant issue in standard solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). Switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can help to disrupt secondary structures and improve solvation of the peptide chain, thereby increasing coupling efficiency.[4]
Data Presentation
The choice of coupling reagent can significantly impact the efficiency of sterically hindered couplings. The following table provides an illustrative comparison of the relative efficiencies of common coupling reagents for such difficult couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Notes |
| DIC/HOBt | Carbodiimide | Moderate | 2-4 hours | Standard, cost-effective, but may be insufficient for difficult couplings. |
| HBTU/HOBt | Uronium Salt | High | 30-60 minutes | Faster and more efficient than DIC/HOBt. |
| HATU | Uronium Salt | Very High | 15-45 minutes | Generally considered superior for sterically hindered amino acids due to the formation of a highly reactive OAt-ester; less racemization.[2] |
| PyBOP | Phosphonium Salt | High | 30-60 minutes | Byproducts are generally less reactive, which can be advantageous. |
| COMU | Uronium Salt | Very High | 15-45 minutes | A newer generation reagent with high efficiency and a better safety profile than many benzotriazole-based reagents.[2] |
Note: The relative efficiencies are based on generally accepted principles in peptide synthesis and may vary depending on the specific sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol outlines the standard procedure for removing the Boc protecting group and neutralizing the resulting amine salt prior to the coupling step.
Workflow Diagram:
Caption: Boc deprotection and neutralization workflow.
Methodology:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-20 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Crucially, when Methionine is present in the sequence, add 0.5% Dithioethane (DTE) as a scavenger to this solution. [3]
-
Agitate the mixture for 20-30 minutes at room temperature.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with Isopropanol (IPA) (2-3 times) to remove residual acid.
-
Wash the resin again with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Repeat the neutralization step.
-
-
Final Wash:
-
Drain the neutralization solution.
-
Wash the resin with the solvent to be used for the subsequent coupling reaction (e.g., DMF or NMP) (3-5 times).
-
Protocol 2: Double Coupling for Hindered Residues
This protocol is recommended as the first troubleshooting step for an incomplete coupling reaction.
Methodology:
-
First Coupling:
-
Perform the initial coupling of this compound using your standard protocol (e.g., with DIC/HOBt).
-
Allow the reaction to proceed for the standard duration (e.g., 2 hours).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents from the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of this compound and your coupling reagents at the same concentration as the first coupling.
-
Add this solution to the washed resin.
-
Allow the second coupling reaction to proceed for at least the same duration as the first, or longer (e.g., 2-4 hours).
-
-
Final Wash and Monitoring:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Perform a ninhydrin test to assess the completeness of the coupling.
-
Protocol 3: High-Efficiency Coupling using HATU
This protocol is recommended when double coupling with a standard reagent is ineffective.
Methodology:
-
Preparation: Ensure the peptide-resin has been properly deprotected and neutralized as per Protocol 1.
-
Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF or NMP.
-
Add HATU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.
-
Add DIEA (6 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 45-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended up to 4 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times) and then with DCM (3-5 times).
-
Perform a ninhydrin test to confirm the absence of free amines.
-
References
Technical Support Center: Optimization of Boc Deprotection from a Leu-Met Sequence
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the Boc deprotection of Leucine-Methionine (Leu-Met) dipeptide sequences. The presence of a methionine residue introduces specific challenges, primarily the oxidation of its thioether side chain, which can significantly impact yield and purity. This guide offers detailed protocols, troubleshooting advice, and comparative data to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Boc deprotection of a Leu-Met sequence?
A1: The main side reactions involve the methionine residue. During acidic treatment, such as with trifluoroacetic acid (TFA), the thioether side chain of methionine is susceptible to two primary modifications:
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O2)).[1] This is often exacerbated by atmospheric oxygen and acid-catalyzed oxidation.[1]
-
S-alkylation: The nucleophilic sulfur can be alkylated by carbocations generated during the deprotection, particularly the tert-butyl cation from the Boc group, resulting in a sulfonium salt.[2][3]
Q2: How can I prevent the oxidation of methionine during Boc deprotection?
A2: Preventing methionine oxidation requires the use of a "cleavage cocktail" that includes scavengers.[1] These additives either quench oxidative species or reduce any methionine sulfoxide that forms. Common strategies include the addition of reagents like dimethyl sulfide (Me2S), ammonium iodide (NH4I), and triphenylphosphine (PPh3) to the TFA deprotection solution.[1][2][4]
Q3: What are scavengers and why are they essential for deprotecting methionine-containing peptides?
A3: Scavengers are reagents added to the deprotection solution to "scavenge" or trap reactive electrophiles, such as the tert-butyl cation, that are generated during the cleavage of the Boc group.[5] For methionine-containing peptides, they also serve to prevent oxidation.[2][4] Without scavengers, these reactive species can lead to undesired side reactions like S-alkylation and oxidation of the methionine residue.[3][6]
Q4: Can I reverse the oxidation of methionine if it occurs?
A4: Yes, the oxidation to methionine sulfoxide is potentially reversible. Some cleavage cocktails are designed not only to prevent oxidation but also to reduce any Met(O) that has already formed.[2][4] For instance, a combination of TFA, ammonium iodide, and dimethyl sulfide has been proposed for the reduction of Met(O).[2]
Q5: Are there alternative deprotection methods that are milder for methionine-containing peptides?
A5: While strong acids like TFA are common, other methods can be employed, although they may require more optimization. These can include using HCl in dioxane or acetic acid.[7] However, for methionine-containing peptides, the focus is typically on optimizing the acidic cleavage cocktail with appropriate scavengers rather than avoiding acid altogether, as acid is highly effective for Boc removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Peptide | Incomplete deprotection. | Extend the reaction time with TFA or slightly increase the temperature (monitor carefully to avoid side reactions). Ensure the TFA is fresh and anhydrous. |
| Loss of product during workup. | After TFA evaporation, precipitate the peptide with cold diethyl ether and ensure complete precipitation before centrifugation/filtration. | |
| Presence of a +16 Da or +32 Da mass peak in Mass Spectrometry | Oxidation of methionine to methionine sulfoxide (Met(O), +16 Da) or methionine sulfone (Met(O2), +32 Da).[1] | Use a deprotection cocktail containing scavengers known to prevent methionine oxidation, such as Reagent H or a TFA/Anisole/TMSCl/Me2S/PPh3 mixture. (See Protocols section).[1][2][4] |
| Presence of a +56 Da mass peak in Mass Spectrometry | S-alkylation (tert-butylation) of the methionine residue. | Incorporate effective carbocation scavengers into your cleavage cocktail, such as triisopropylsilane (TIS) or thioanisole.[4][5] |
| Multiple Unidentified Impurities | A combination of oxidation, alkylation, and other side reactions. | Optimize the deprotection cocktail by trying different combinations and concentrations of scavengers. Refer to the comparative data in the tables below. Purify the crude peptide using reverse-phase HPLC. |
Experimental Protocols
Protocol 1: Standard TFA Deprotection with Scavengers for Methionine
This protocol is designed to minimize both oxidation and S-alkylation of the methionine residue.
-
Preparation of the Cleavage Cocktail:
-
Deprotection Reaction:
-
Dissolve the Boc-Leu-Met peptide in the prepared cleavage cocktail. A common ratio is 1:10 (peptide weight:cocktail volume).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Work-up:
-
Remove the TFA by rotary evaporation or by blowing a gentle stream of nitrogen over the solution.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the resulting peptide under vacuum.
-
Data Presentation
Table 1: Comparison of Common Scavenger Cocktails for Deprotection of Methionine-Containing Peptides
| Cocktail Name/Reference | Components | Primary Function of Scavengers |
| Reagent H [2] | TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I (81:5:5:2.5:3:2:1.5) | Thioanisole, Me2S, NH4I: Prevent Met oxidation and reduce Met(O). Phenol, 1,2-ethanedithiol: Carbocation scavengers. |
| Optimized Mixture (Albericio et al.) [2][4] | TFA/Anisole/TMSCl/Me2S/0.1% PPh3 (85:5:5:5) | Me2S, PPh3, TMSCl: Prevent Met oxidation. Anisole: Carbocation scavenger. |
| Standard Cleavage Cocktail [5] | TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) | TIPS: Primarily a carbocation scavenger. Less effective at preventing methionine oxidation. |
Visualizations
Caption: Experimental workflow for the Boc deprotection of a Leu-Met sequence.
Caption: Key side reactions affecting methionine during acidic Boc deprotection.
References
- 1. Bot Detection [iris-biotech.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Leu-Met Peptide Aggregation
<_ A_>
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the aggregation of peptides containing Leucine-Methionine (Leu-Met) sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my Leu-Met containing peptide aggregating or precipitating?
Peptide aggregation, especially in sequences containing Leu-Met, is often driven by a combination of two primary factors:
-
Hydrophobicity : Leucine is a strongly hydrophobic amino acid.[1][2] When present in a peptide sequence, it can contribute to intermolecular hydrophobic interactions, leading the peptides to associate with each other to minimize contact with the aqueous solvent, often resulting in aggregation or precipitation.[3]
-
Methionine Oxidation : The thioether side chain of Methionine (Met) is highly susceptible to oxidation, forming Methionine sulfoxide (Met(O)) or Methionine sulfone (Met(O2)).[4][5] This oxidation can be caused by exposure to atmospheric oxygen, reactive oxygen species (ROS), or even occur during peptide synthesis and purification.[4][6] The structural and chemical changes resulting from oxidation can alter peptide conformation, leading to instability, improper folding, and aggregation.[4][7]
Q2: My peptide was soluble initially but crashed out of solution over time. What happened?
This common issue often points to two potential causes: methionine oxidation or a shift in solution conditions.
-
Delayed Oxidation : Methionine oxidation can be a gradual process.[4][6] A freshly dissolved peptide might be stable, but prolonged exposure to atmospheric oxygen in the solution can lead to the slow formation of oxidized species, which then aggregate.
-
Environmental Factors : Changes in temperature, repeated freeze-thaw cycles, or prolonged storage at 4°C can promote aggregation.[8] For long-term storage, freezing at -80°C with a cryoprotectant like glycerol is often recommended.[8]
-
Concentration Effects : At higher concentrations, peptides are more likely to self-associate and aggregate.[5][8][9]
Q3: Can I use DMSO to dissolve my hydrophobic Leu-Met peptide?
Caution is advised. While Dimethyl sulfoxide (DMSO) is a powerful solvent for hydrophobic peptides, it is known to oxidize methionine and cysteine residues.[1][10] If your peptide's biological activity is sensitive to methionine oxidation, using DMSO is not recommended. A safer alternative for hydrophobic peptides containing methionine is Dimethylformamide (DMF).[1][11]
Q4: How can I prevent methionine oxidation during my experiment?
Preventing oxidation is critical for maintaining the integrity of your Leu-Met peptide.[7] Consider the following strategies:
-
Use Degassed Buffers : Prepare buffers with deoxygenated water and handle them under an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure.[7]
-
Work at an Optimal pH : Conducting experiments at a more acidic pH can sometimes minimize the reactivity of sulfur-containing side chains.[7]
-
Include Antioxidants : Adding "scavengers" like free methionine or sodium thiosulfate to your solution can act as antioxidants, sacrificially protecting your peptide's methionine residues from oxidation.[7]
-
Control Temperature and Light : Avoid exposing the peptide solution to high temperatures or direct light, as both can accelerate oxidation.[7]
Troubleshooting Guides
Issue 1: Lyophilized peptide will not dissolve in aqueous buffer.
This is a classic solubility problem, likely due to high hydrophobicity. Follow this decision workflow to find a suitable solvent system.
Troubleshooting workflow for peptide solubilization.
How to Calculate Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.[10][11]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[10][11]
-
Sum the values to get the net charge at neutral pH.
Issue 2: How to confirm if aggregation is occurring and quantify it.
If you suspect aggregation, several techniques can confirm its presence and provide quantitative data.
Workflow for detecting and analyzing peptide aggregation.
Experimental Protocols
Protocol 1: General Peptide Solubilization Test
This protocol is for determining an appropriate solvent for a new or difficult peptide. Always start with a small amount of peptide.
-
Aliquot : Weigh out a small, known amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a microcentrifuge tube.
-
Initial Solvent : Add a small volume of sterile, distilled water to attempt to make a concentrated stock (e.g., 1-2 mg/mL).[11] Vortex briefly. If it dissolves, you can dilute from this stock.
-
pH Adjustment (if insoluble in water) :
-
Organic Solvent (if still insoluble) :
-
Add a minimal volume of DMF (e.g., 10-20 µL) to the peptide pellet and vortex until dissolved.[11]
-
Slowly add your desired aqueous buffer to the organic solution, vortexing after each addition, until you reach the final desired concentration. Watch for any signs of precipitation.
-
-
Sonication : If clumps persist, sonicate the vial in a water bath for 5-10 minutes.[1]
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Aggregates
This assay detects the presence of beta-sheet-rich structures, characteristic of amyloid fibrils.
Materials:
-
ThT stock solution (e.g., 2.5 mM in water, stored in the dark)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Peptide samples and controls (monomeric peptide)
-
Black 96-well plate with a clear bottom
Procedure:
-
Prepare a working solution of ThT by diluting the stock to 25 µM in the assay buffer.
-
Pipette 180 µL of the ThT working solution into each well.
-
Add 20 µL of your peptide sample (and controls) to the wells.
-
Incubate the plate in the dark for 30-60 minutes at room temperature.
-
Measure the fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
A significant increase in fluorescence compared to the monomeric control indicates the presence of amyloid-like aggregates.
Quantitative Data Summary
The choice of solvent and additives can dramatically impact peptide solubility. The following table summarizes common approaches for different peptide characteristics.
| Peptide Characteristic | Primary Solvent | Recommended Additives/Co-solvents | Cautions |
| Acidic (Net negative charge) | Aqueous Buffer (pH > pI) | 0.1M Ammonium Bicarbonate[10] | Avoid low pH buffers. |
| Basic (Net positive charge) | Aqueous Buffer (pH < pI) | 10-30% Acetic Acid, 0.1% TFA[11] | Avoid high pH buffers. |
| Neutral / Hydrophobic (>50% hydrophobic residues) | Minimal Organic Solvent First | DMF, Acetonitrile, Isopropanol[10][11] | Avoid DMSO due to methionine oxidation.[1][10] |
| Strongly Aggregating | Aqueous Buffer | 6M Guanidine-HCl, 8M Urea[11] | These are denaturants and must be removed before activity assays. |
This guide provides a starting point for addressing aggregation issues with Leu-Met containing peptides. Given the unique properties of each peptide sequence, some empirical testing will always be necessary to find the optimal handling and solution conditions for your specific molecule.
References
- 1. jpt.com [jpt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors That Drive Peptide Assembly from Native to Amyloid Structures: Experimental and Theoretical Analysis of [Leu-5]-Enkephalin Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. news-medical.net [news-medical.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 多肽的溶解度指引 [sigmaaldrich.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Scavengers for Met-Containing Peptide Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of methionine (Met)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that occur with methionine-containing peptides during TFA cleavage?
A1: During the final trifluoroacetic acid (TFA)-based cleavage step in Fmoc/tBu solid-phase peptide synthesis (SPPS), methionine-containing peptides are susceptible to two main side reactions:
-
Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (Met(O)).[1][2] This can occur chemically during cleavage.[2]
-
S-alkylation (tert-butylation): The nucleophilic sulfur atom of the methionine side chain can be alkylated by carbocations generated from the cleavage of t-butyl protecting groups, resulting in a sulfonium salt.[1][2]
These acid-catalyzed reactions can lead to impurities that are difficult to remove, affecting the purity and yield of the final peptide.[1][2]
Q2: What is the role of a scavenger in the cleavage of Met-containing peptides?
A2: Scavengers are additives included in the TFA cleavage cocktail to minimize or prevent the side reactions mentioned above.[1][2] Their primary functions are to:
-
Trap carbocations: Scavengers quench the highly reactive cationic species (like the t-butyl cation) generated from protecting groups, preventing them from modifying nucleophilic residues like methionine.[3]
-
Prevent oxidation: Some scavengers act as antioxidants, protecting the methionine residue from being oxidized to methionine sulfoxide.[1][2]
-
Reduce already formed sulfoxide: Certain scavenger cocktails can also reduce any methionine sulfoxide that may have already formed back to methionine.[1][2]
Q3: Which scavengers or scavenger cocktails are recommended for peptides containing methionine?
A3: Several scavenger cocktails have been developed to address the challenges of cleaving Met-containing peptides. The choice often depends on the presence of other sensitive amino acids in the sequence.
-
Reagent H: Specifically designed to prevent methionine oxidation.[1][2][4]
-
Reagent K: A commonly used general cleavage cocktail suitable for peptides containing a combination of sensitive residues, including Cys, Met, Trp, and Tyr.[4][5]
-
TFA/TIS/H2O/EDT: A reducing mixture suitable for most peptides containing Trp, Cys, or Met.[6]
-
Newer Formulations: Recent research has shown that cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) can effectively eradicate oxidation and reduce S-alkylation.[1][2]
Troubleshooting Guide
Problem 1: My peptide shows a +16 Da mass addition, indicating methionine oxidation.
-
Cause: Insufficient protection from oxidative species during cleavage. This can be exacerbated by peroxide-containing ether used for precipitation or dissolved oxygen in the solvents.
-
Solution:
-
Use a specialized scavenger cocktail: Employ a cocktail designed to prevent methionine oxidation, such as Reagent H or a formulation containing ammonium iodide and dimethylsulfide.[1][2][4] The addition of ethyl methyl sulfide (EMS), 1,2-ethanedithiol (EDT), or thioanisole to your cleavage mixture can also suppress Met oxidation.
-
Optimize your cleavage conditions: Perform the cleavage under an inert nitrogen atmosphere and use degassed solvents to minimize exposure to oxygen. Ensure that the ether used for peptide precipitation is peroxide-free.
-
Post-cleavage reduction: If oxidation has already occurred, it may be possible to reduce the methionine sulfoxide back to methionine using a solution of ammonium iodide and dimethyl sulfide (Me2S).[1][2][7]
-
Problem 2: I'm observing a +56 Da mass addition, corresponding to tert-butylation of methionine.
-
Cause: Inefficient scavenging of t-butyl cations generated during the removal of t-butyl-based protecting groups.[3]
-
Solution:
-
Increase scavenger concentration: Ensure you have a sufficient molar excess of your scavenger relative to the protecting groups. Triisopropylsilane (TIS) is an excellent scavenger for t-butyl cations.
-
Optimize reaction time: Shorter cleavage times can reduce the extent of S-alkylation.[2]
-
Post-cleavage treatment: Reversing the sulfonium salt to the free methionine-containing peptide can be achieved by heating the peptide at 40°C for 24 hours in 5% acetic acid.[1][2]
-
Problem 3: My cleavage cocktail has a very strong, unpleasant odor.
-
Cause: The use of thiol-based scavengers like 1,2-ethanedithiol (EDT) and thioanisole, which are effective but highly malodorous.[4][6]
-
Solution:
-
Use low-odor scavengers: Consider using triisopropylsilane (TIS) or dithiothreitol (DTT) as alternatives to EDT and thioanisole.[4] Reagent L, which contains DTT, is a low-odor option.[4][6] 1,4-Benzenedimethanethiol (1,4-BDMT) has also been identified as a benign, non-odorous scavenger.[8]
-
Use "Odorless" Reagent B: This cocktail uses TIS in place of EDT and thioanisole. However, be aware that Reagent B will not prevent the oxidation of methionine residues.[4]
-
Quantitative Data Summary
Table 1: Common Scavenger Cocktails for Met-Containing Peptides
| Reagent Name | Composition | Key Application |
| Reagent H | 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, 1.5% ammonium iodide[1][2][4] | Prevents methionine oxidation.[4] |
| Reagent K | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT[5] | General cleavage for peptides with Cys, Met, Trp, and Tyr.[4] |
| Reagent B | 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane[4] | "Odorless" cocktail, does not prevent Met oxidation.[4] |
| Reagent L | 88% TFA, 2% TIS, 5% DTT, 5% water[6] | Low-odor cocktail that prevents Met oxidation.[6] |
| TMSCl/PPh3 Cocktail | 85% TFA, 5% anisole, 5% TMSCl, 5% Me2S, with 1 mg/mL PPh3[1][2] | Eradicates Met(O) and reduces S-alkylation.[1][2] |
Experimental Protocols
Protocol 1: General TFA Cleavage and Deprotection
-
If necessary, remove the N-terminal Fmoc group using a standard piperidine solution.[4]
-
Thoroughly wash the peptide resin with dichloromethane (DCM) and dry it under vacuum.[4]
-
Prepare the desired scavenger cocktail (e.g., Reagent K). Use immediately after preparation.[4]
-
Suspend the dry peptide resin in the cleavage cocktail (10-25 mL per gram of resin).[3]
-
Stopper the flask and allow the mixture to stand at room temperature with occasional swirling for 1.5 to 3 hours.[3][4]
-
Filter the resin and wash it with a small amount of fresh TFA.[4]
-
Combine the filtrates and add a 8-10 fold volume of cold methyl-t-butyl ether or diethyl ether to precipitate the crude peptide.[3][4]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the final peptide product under vacuum.
Protocol 2: Reduction of Methionine Sulfoxide
This protocol is adapted from the work of Nicolás et al. for the reduction of Met(O).[1][2]
-
Dissolve the crude peptide containing methionine sulfoxide in a solution of TFA, ammonium iodide (NH4I), and dimethyl sulfide (Me2S).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by HPLC to determine the completion of the reduction.
-
Once the reduction is complete, precipitate the peptide with cold ether as described in the general cleavage protocol.
Visualizations
Caption: Workflow for cleavage of Met-containing peptides.
Caption: Side reactions during cleavage of Met-peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 6. Bot Detection [iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Boc-Leu-Met-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Boc-Leu-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a dipeptide composed of Leucine and Methionine, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This protecting group, along with the hydrophobic nature of the amino acid side chains, contributes to its poor solubility in aqueous solutions, which can pose a challenge for its use in biological assays and other experiments.
Q2: What are the recommended solvents for dissolving this compound?
This compound is generally soluble in organic solvents. Based on data for the structurally similar dipeptide Boc-Leu-Leu-OH, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
For aqueous-based assays, it is advisable to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute the solution with the aqueous buffer of choice.[1]
Q3: How can I improve the dissolution of this compound?
Several techniques can aid in the dissolution of hydrophobic peptides like this compound:
-
Sonication: Applying ultrasonic energy can help break up peptide aggregates and enhance solubility.[2][3]
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C can increase the kinetic energy and improve dissolution.[2]
-
Vortexing: Vigorous mixing can help disperse the peptide and facilitate its interaction with the solvent.
-
pH Adjustment: The solubility of peptides can be influenced by pH. For neutral peptides with low charge, altering the pH of the aqueous buffer may improve solubility.
Q4: Can I store this compound in solution?
For optimal stability, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -20°C or -80°C. Aqueous solutions of similar peptides are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer. | The peptide is highly hydrophobic and has low solubility in water. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. 2. Gradually add the stock solution to your aqueous buffer while vortexing to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| A precipitate forms when I add my DMSO stock solution to the aqueous buffer. | The peptide has reached its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your assay. 3. Try a different co-solvent system, such as a mixture of ethanol and PBS.[1] |
| The solution remains cloudy even after vortexing and sonication. | The peptide may have formed stable aggregates. | 1. Try gentle warming (up to 40°C) in conjunction with sonication. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive assays. Note that this may reduce the actual concentration of the dissolved peptide. |
| I am concerned about the effect of the organic solvent on my cells. | High concentrations of organic solvents can be toxic to cells. | 1. Prepare the highest possible stock concentration in the organic solvent to minimize the volume added to your cell culture medium. 2. Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on your cells. |
Quantitative Solubility Data
| Solvent | Approximate Solubility (mg/mL) |
| DMF | 30 |
| Ethanol | 30 |
| DMSO | 10 |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, if you weigh 1 mg of the peptide, you will need 100 µL of DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide.
-
Initial Mixing: Vortex the tube vigorously for 30 seconds to disperse the powder.
-
Sonication: Place the tube in a sonicator water bath for 5-10 minutes. Alternatively, use a probe sonicator with short pulses to avoid excessive heating.
-
Visual Inspection: Check for complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
Boc-protected peptides, such as the similar compound Boc-Met-Leu-Phe (Boc-MLF), have been identified as antagonists of the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR) involved in inflammatory responses.[3][7] The following diagrams illustrate the FPR signaling pathway and a general workflow for testing the solubility of this compound.
Caption: Antagonistic action of this compound on the FPR signaling pathway.
Caption: A stepwise workflow for determining the solubility of this compound.
References
- 1. chempep.com [chempep.com]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Sperm - Wikipedia [en.wikipedia.org]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Leu-Met-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Boc-Leu-Met-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most prevalent impurities in the synthesis of this compound are typically related to the methionine residue. These include methionine sulfoxide, S-tert-butylated methionine, and to a lesser extent, diastereomeric impurities arising from racemization. At the dipeptide stage, diketopiperazine formation can also be a potential side product.
Q2: How can I detect the presence of methionine sulfoxide in my product?
A2: Methionine sulfoxide can be readily detected by mass spectrometry, as it results in a mass increase of +16 Da compared to the desired product.[1] It can also often be separated from the desired peptide by reverse-phase high-performance liquid chromatography (RP-HPLC), typically eluting earlier than the non-oxidized peptide due to its increased polarity.
Q3: What causes the formation of S-tert-butylated methionine?
A3: The tert-butyl cation, which is generated during the acidic removal of the Boc protecting group, can alkylate the nucleophilic sulfur atom of the methionine side chain.[2][3] This side reaction is more prominent when strong acids are used for deprotection in the presence of methionine.
Q4: Is racemization a significant concern for the synthesis of this compound?
A4: While racemization is a general concern in peptide synthesis, it is less pronounced for leucine and methionine residues compared to amino acids like histidine or cysteine.[4] However, the use of harsh coupling conditions or prolonged exposure to basic or acidic environments can increase the risk of epimerization at the alpha-carbon of either amino acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| A significant peak with a mass increase of +16 Da is observed in the mass spectrum. | Oxidation of the methionine thioether to methionine sulfoxide. This can occur during the coupling reaction, work-up, or purification if exposed to oxidizing agents or air for prolonged periods.[1][5][6] | Degas all solvents before use.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Add antioxidants, such as dithiothreitol (DTT), to the cleavage cocktail if performing a final deprotection step.[4]Minimize the duration of exposure to acidic conditions. |
| A side product with a mass increase of +56 Da is detected. | S-tert-butylation of the methionine residue by tert-butyl cations generated during Boc deprotection.[2][3] | Use scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection solution to trap tert-butyl cations.Employ milder acidic conditions for Boc removal where possible. |
| The appearance of a diastereomeric impurity in the HPLC chromatogram. | Racemization of either the leucine or methionine residue during the activation or coupling step. | Use a non-racemizing coupling reagent, such as an uronium-based reagent (e.g., HBTU, HATU) in the presence of an additive like HOBt or HOAt.Avoid strong bases for neutralization steps.Keep reaction times to a minimum. |
| Low yield of the desired dipeptide and the presence of a cyclic product. | Formation of a diketopiperazine (a cyclic dipeptide). This is more likely to occur after the removal of the Boc group from the dipeptide, especially if the C-terminus is an ester. | If synthesizing a larger peptide, couple the third amino acid immediately after the deprotection of the dipeptide.Avoid basic conditions for extended periods after Boc deprotection of the dipeptide. |
Experimental Protocols
General Solution-Phase Synthesis of this compound
This protocol provides a general methodology for the solution-phase synthesis of this compound.
-
Activation of Boc-L-Leucine:
-
Dissolve Boc-L-Leucine (1 equivalent) and a coupling additive such as HOBt (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DCC or EDC, 1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Methionine methyl ester hydrochloride (1 equivalent) in the same anhydrous solvent and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1 equivalent) at 0 °C.
-
Add the activated Boc-L-Leucine solution to the methionine solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
-
Saponification (to obtain the carboxylic acid):
-
Dissolve the purified Boc-Leu-Met-OMe in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with a mild acid (e.g., 1N HCl or KHSO4).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Boc-Leu-Met-OH Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring the synthesis of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to monitor the coupling of Boc-Leu-OH to Methionine?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and colorimetric tests like the Kaiser (ninhydrin) test. TLC and HPLC are used to track the consumption of starting materials and the formation of the product. The Kaiser test is a qualitative method to detect the presence of free primary amines (like the amino group of Methionine), indicating an incomplete reaction.[1][2] For definitive structure and purity confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[3][4]
Q2: How can I quickly determine if my coupling reaction is complete?
A2: The Kaiser test is the fastest method.[1] Take a small sample of the resin-bound peptide (if using solid-phase synthesis) or a drop of the reaction mixture (for solution-phase). A negative result (yellow beads or solution) indicates that no free primary amine from Methionine is present, suggesting the coupling is complete. A positive result (blue or purple) signifies an incomplete reaction.[2]
Q3: What should I look for on a TLC plate or HPLC chromatogram to gauge reaction progress?
A3: In both TLC and HPLC, you should monitor the disappearance of the limiting reactant (e.g., Boc-Leu-OH activated ester) and the appearance of the new, more polar dipeptide product, this compound. On a TLC plate, the product spot should have a lower Retention Factor (Rf) than the starting materials. In reverse-phase HPLC, the dipeptide product will typically have a different retention time than the starting materials.
Q4: What are the common causes of an incomplete coupling reaction and how can I troubleshoot it?
A4: Incomplete coupling can be caused by several factors:
-
Insufficient Reagents: Ensure you are using an adequate excess of the amino acid and coupling reagents.
-
Poor Reagent Quality: Verify the purity and activity of coupling agents (e.g., HBTU, DIC) and amino acid derivatives.
-
Steric Hindrance: While less common for this dipeptide, bulky protecting groups can slow reactions.
-
Peptide Aggregation (in SPPS): The growing peptide chain can aggregate, preventing reagents from reaching the reaction site. Troubleshooting steps include extending the reaction time, re-coupling with a fresh portion of reagents, or increasing the reaction temperature slightly.
Q5: Methionine is susceptible to oxidation. How can I detect this side reaction and prevent it?
A5: Methionine's thioether side chain can be oxidized to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). This is often detected by Mass Spectrometry, where you will see peaks corresponding to the expected product mass plus these additions. To prevent oxidation, use high-purity, peroxide-free solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Kaiser test is strongly positive (blue/purple) after the scheduled reaction time. | Incomplete coupling reaction. | 1. Extend the reaction time by 1-2 hours and re-test. 2. Perform a second coupling (recouple) with fresh reagents. 3. Check the quality and age of your coupling reagents and solvents. |
| HPLC analysis shows a significant amount of starting material remaining. | Inefficient activation or coupling. | 1. Confirm the stoichiometry of your reagents. 2. If using a carbodiimide like DIC, ensure an activator like HOBt is included. 3. Verify that the pH of the reaction is appropriate (typically neutral to slightly basic). |
| Mass spectrometry shows a peak at [M+16]+. | Oxidation of the Methionine residue.[1][5] | 1. Use freshly distilled or high-purity, peroxide-free solvents. 2. Degas solvents before use and maintain an inert atmosphere. 3. Add a scavenger like dimethyl sulfide (DMS) in subsequent steps if oxidation is persistent. |
| TLC plate shows multiple, unresolved spots. | Complex mixture of side products or decomposition. | 1. Analyze an aliquot by LC-MS to identify the components. 2. Re-purify starting materials. 3. Re-evaluate the reaction conditions (temperature, solvent, pH). |
Experimental Protocols & Data
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Application: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DMF, DCM). Spot the reaction mixture alongside standards of your starting materials (Boc-Leu-OH, Met-OH).
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A common system is Dichloromethane:Methanol (95:5 v/v) or Ethyl Acetate:Hexane (1:1 v/v) with a small amount of acetic acid (0.5%) to improve spot shape.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain with a potassium permanganate solution to visualize most organic compounds.
-
Stain with a ninhydrin solution and gently heat to specifically visualize free primary amines (starting Met-OH will be strongly positive).
-
Table 1: Representative TLC Rf Values (Silica Gel, 9:1 DCM:MeOH)
| Compound | Expected Rf Value | Ninhydrin Stain |
| Boc-Leu-OH | ~0.6 | Negative |
| Met-OH | ~0.2 | Positive (Purple) |
| This compound (Product) | ~0.4 | Negative |
Protocol 2: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Quench a small reaction aliquot in the mobile phase, filter, and inject.
-
Detection: UV detector at 214 nm or 220 nm.
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Table 2: Example HPLC Gradient
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 90% | 10% |
| 20 | 10% | 90% |
| 25 | 10% | 90% |
| 26 | 90% | 10% |
| 30 | 90% | 10% |
Protocol 3: Mass Spectrometry Confirmation
-
Technique: Electrospray Ionization (ESI) is most common for peptides.
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Acquire data in positive ion mode.
Table 3: Expected Mass-to-Charge Ratios (m/z) for MS Analysis
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Expected Ion [M+H]⁺ | Expected Ion [M+Na]⁺ |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.15 | 232.16 | 254.14 |
| Met-OH | C₅H₁₁NO₂S | 149.05 | 150.06 | 172.04 |
| This compound | C₁₆H₃₀N₂O₅S | 362.19 | 363.20 | 385.18 |
| Boc-Leu-Met(O)-OH (Oxidized) | C₁₆H₃₀N₂O₆S | 378.18 | 379.19 | 401.17 |
Visualized Workflows
References
Validation & Comparative
A Comparative Guide to the Purity of Synthetic Peptides: The Case of Boc-Leu-Met-OH
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes and the therapeutic potential of peptide-based drugs. This guide provides a detailed comparison of peptide purity analysis, focusing on peptides synthesized using tert-butyloxycarbonyl (Boc) protected Leucine-Methionine dipeptide (Boc-Leu-Met-OH) and its alternatives. We will delve into the common impurities, analytical methodologies for their detection, and strategies to mitigate their formation, supported by detailed experimental protocols.
When synthesizing peptides containing sensitive residues like methionine, the choice of synthetic strategy significantly influences the purity of the final product. The thioether side chain of methionine is particularly susceptible to oxidation and alkylation during synthesis and cleavage, leading to challenging-to-remove impurities.[1][2] This guide will compare the use of this compound in solid-phase peptide synthesis (SPPS) with the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy, highlighting the trade-offs in terms of potential impurities and overall purity.
Comparison of Synthetic Strategies: Boc vs. Fmoc for Methionine-Containing Peptides
The two primary strategies for SPPS, Boc and Fmoc, differ mainly in the Nα-amino protecting group and the conditions required for its removal. These differences have significant implications for the synthesis of peptides containing methionine.
| Feature | Boc (tert-butyloxycarbonyl) Chemistry | Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (e.g., HF) | Typically t-butyl-based, removed by strong acid (e.g., TFA) |
| Methionine Side Reactions | High risk of oxidation and S-alkylation (tert-butylation) during repeated TFA deprotection and final cleavage.[1][2] | Oxidation and S-alkylation are still a concern during the final TFA cleavage, but the risk is generally lower due to the milder deprotection steps throughout the synthesis. |
| Common Scavengers for Met | Dimethylsulfide (DMS), thioanisole, 1,2-ethanedithiol (EDT) in cleavage cocktail.[3] | Similar scavengers used during final cleavage. |
| Expected Purity for Met-peptides | Potentially lower crude purity due to cumulative side reactions. | Generally higher crude purity for peptides with acid-sensitive residues. |
Key Impurities in Peptides Synthesized with this compound
The synthesis of peptides using this compound is prone to several process-related impurities. Understanding these impurities is crucial for developing effective purification and analytical strategies.
| Impurity Type | Description | Common Cause |
| Methionine Sulfoxide | Oxidation of the methionine thioether to form a sulfoxide (+16 Da mass shift).[4] | Exposure to oxidizing agents or atmospheric oxygen, particularly during acidic conditions of Boc deprotection and cleavage. |
| S-Alkylated Methionine | Alkylation of the methionine sulfur, often by tert-butyl cations generated during Boc deprotection.[1][2] | Incomplete scavenging of carbocations during TFA treatment. |
| Truncated Peptides | Peptides with one or more amino acids missing from the sequence. | Incomplete coupling or deprotection steps during synthesis. |
| Deletion Peptides | Peptides missing a single amino acid within the sequence. | Steric hindrance or other factors leading to a failed coupling step. |
| Incompletely Deprotected Peptides | Peptides that retain one or more side-chain protecting groups after cleavage. | Inefficient final cleavage/deprotection cocktail or conditions. |
Experimental Protocols for Purity Analysis
Accurate assessment of peptide purity requires a combination of analytical techniques. Below are detailed protocols for the most common methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile) to a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the desired peptide's molecular weight and the identification of impurities.[5][6]
Protocol:
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
-
Gradient Elution: Similar to the RP-HPLC protocol, but optimized for the specific peptide and LC-MS system.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the peptide and its potential impurities (e.g., m/z 300-2000).
-
-
Data Analysis: Extract ion chromatograms for the expected mass of the target peptide and potential impurities (e.g., +16 Da for oxidation).[4] This allows for the identification of co-eluting impurities that may not be resolved by UV detection alone.
Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition and quantify the peptide content of a sample.[7]
Protocol:
-
Hydrolysis: Hydrolyze a known amount of the peptide sample in 6N HCl at 110°C for 24 hours. This breaks the peptide bonds, releasing the individual amino acids.
-
Derivatization: Derivatize the amino acids with a reagent (e.g., phenyl isothiocyanate - PITTC) to make them detectable by UV or fluorescence.
-
Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard mixture to determine the molar ratios of each amino acid.
-
Peptide Content Calculation: The total amount of peptide is calculated based on the quantified amino acids and the known molecular weight of the peptide.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for synthetic peptide production and purity analysis.
Caption: Key differences between Boc and Fmoc strategies for methionine peptides.
Caption: Common side reactions of methionine during peptide synthesis.
Conclusion
The purity of synthetic peptides, especially those containing sensitive residues like methionine, is paramount for reliable research and therapeutic applications. While the Boc strategy using building blocks like this compound is a well-established method, it presents a higher risk of methionine oxidation and S-alkylation compared to the Fmoc strategy. A thorough understanding of these potential side reactions and the implementation of a robust analytical workflow combining RP-HPLC, LC-MS, and AAA are essential for ensuring the quality and efficacy of the final peptide product. The choice between Boc and Fmoc strategies should be made based on the specific peptide sequence, the scale of synthesis, and the acceptable level of impurities. For peptides containing multiple acid-sensitive residues, the Fmoc approach is often the preferred method to achieve higher purity of the crude product, simplifying subsequent purification steps.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. enovatia.com [enovatia.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ajpamc.com [ajpamc.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized Using Boc-Leu-Met-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of peptides synthesized using the Boc-Leu-Met-OH dipeptide as a starting material. It explores how the choice of peptide synthesis strategy, specifically the tert-butyloxycarbonyl (Boc) method, can influence the final biological properties of the peptide compared to alternatives like the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This document includes detailed experimental protocols for key biological assays and visual representations of relevant pathways and workflows to support your research and development endeavors.
Introduction to Peptide Synthesis and the Significance of Leucine and Methionine
Peptides composed of leucine (Leu) and methionine (Met) are of significant interest in drug discovery due to their involvement in various biological processes. Methionine, a sulfur-containing amino acid, plays a crucial role in methylation and has antioxidant properties. Leucine is a hydrophobic amino acid that is important for protein structure and signaling pathways. The dipeptide Leu-Met can be a core component of larger bioactive peptides with potential therapeutic applications, including antimicrobial, antioxidant, and chemotactic activities.
The synthesis of such peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), with the two dominant strategies being Boc and Fmoc chemistry. The choice between these methods can impact the purity, yield, and ultimately, the biological activity of the synthesized peptide. This guide focuses on peptides initiated with this compound, a commercially available dipeptide that can be incorporated into a larger peptide sequence.
Comparison of Peptide Synthesis Strategies: Boc vs. Fmoc
The biological activity of a synthetic peptide is intrinsically linked to its purity and the presence of any synthesis-related impurities. Both Boc and Fmoc SPPS can produce high-quality peptides, but they differ in their chemical principles, which can lead to different impurity profiles.
| Feature | Boc Solid-Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protection | Acid-labile tert-butyloxycarbonyl (Boc) group. | Base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. |
| Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA). | Mild base (e.g., Piperidine). |
| Side-Chain Protection | Typically acid-labile groups cleaved by strong acids (e.g., HF). | Acid-labile groups stable to the mild base used for Nα-deprotection. |
| Potential Impurities | Deletion sequences due to incomplete deprotection, modifications from strong acid cleavage (e.g., oxidation of Met). | Deletion sequences, piperidine adducts, aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[1][2] |
| Impact on Bioactivity | Harsh cleavage conditions can potentially lead to side reactions that may alter the peptide's activity. The presence of deletion sequences can lower the specific activity. | Milder conditions are generally less harsh on the peptide. However, impurities like piperidine adducts or aspartimide formation can introduce unexpected biological effects or reduce the desired activity.[1] |
Note: While no direct comparative studies on the biological activity of a specific peptide synthesized from this compound versus an Fmoc-synthesized equivalent were found in the literature, the known differences in impurity profiles suggest that the choice of synthesis can be critical. For instance, the strong acid cleavage in Boc chemistry could potentially lead to oxidation of the methionine residue in the Leu-Met motif, which might affect its antioxidant or chemotactic properties. Conversely, Fmoc synthesis might introduce basic impurities that could interfere with cell-based assays.
Biological Activities of Peptides Containing Leucine and Methionine
Peptides incorporating the Leu-Met motif have demonstrated a range of biological activities. Below is a summary of key activities and the potential influence of the synthesis method.
Antioxidant Activity
Peptides containing methionine and hydrophobic amino acids like leucine are known to possess antioxidant properties.[1][3][4][5] The sulfur atom in methionine can be readily oxidized, thus scavenging reactive oxygen species (ROS).
Potential Influence of Synthesis Method:
-
Boc-SPPS: The final cleavage step using strong acids like HF could potentially lead to partial oxidation of the methionine residue. This might result in a heterogeneous peptide population with varying degrees of antioxidant capacity.
-
Fmoc-SPPS: The milder deprotection and cleavage conditions are less likely to cause methionine oxidation, potentially leading to a more homogenous and active antioxidant peptide.
Chemotactic Activity
N-formylated peptides, particularly those with an N-terminal Met-Leu sequence, are potent chemoattractants for phagocytic cells like neutrophils.[6][7] The most well-studied example is N-formylmethionyl-leucyl-phenylalanine (fMLP).
Potential Influence of Synthesis Method:
-
Boc-SPPS: The synthesis of N-formylated peptides is well-established using Boc chemistry. However, incomplete formylation or the presence of deletion sequences could reduce the overall chemotactic potency of the synthetic peptide mixture.
-
Fmoc-SPPS: Fmoc chemistry can also be used to synthesize N-formylated peptides. The potential for piperidine-related impurities should be considered, as they might interfere with receptor binding or signaling in chemotaxis assays.
Cytotoxicity
The cytotoxicity of a synthetic peptide is a critical parameter, especially for therapeutic applications. Impurities from the synthesis process can contribute to unwanted cytotoxic effects.
Potential Influence of Synthesis Method:
-
Boc-SPPS: Residual scavengers and by-products from the harsh acid cleavage, if not completely removed during purification, could exhibit cytotoxicity.
-
Fmoc-SPPS: Residual piperidine or its by-products can be cytotoxic.[1] Careful purification is essential to minimize these effects.
Experimental Protocols
Detailed methodologies for assessing the key biological activities of synthesized peptides are provided below.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable radical 1,1-diphenyl-2-picrylhydrazyl (DPPH), thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Peptide sample
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the peptide sample and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each peptide dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the peptide sample.
-
The IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the peptide concentration.[7]
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Target cell line (e.g., HeLa, HEK293)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the peptide sample in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10][11]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control.
Protocol 3: Boyden Chamber Assay for Chemotaxis
The Boyden chamber assay is a widely used method to quantify cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus (or Transwell inserts with appropriate pore size)
-
Chemoattractant (e.g., N-formyl-Met-Leu-Phe)
-
Migratory cells (e.g., neutrophils, monocytes)
-
Cell culture medium (usually serum-free for the assay)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant solution (e.g., different concentrations of the synthesized peptide) to the lower chamber (the well).
-
Add a cell suspension (in serum-free medium) to the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours, depending on the cell type).
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the cells with a suitable staining solution.
-
Count the number of migrated cells in several microscopic fields. The results are typically expressed as the number of migrated cells per field or as a chemotactic index (the fold increase in migration over the control).
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Peptide Synthesis and Biological Evaluation
Caption: Workflow for synthesis, purification, and biological evaluation of peptides.
Signaling Pathway for fMLP-induced Chemotaxis
Caption: Simplified signaling pathway of fMLP-induced chemotaxis in neutrophils.
Conclusion
The biological activity of peptides synthesized using this compound is influenced by the inherent properties of the Leu-Met motif and the chosen synthesis strategy. While both Boc and Fmoc SPPS are powerful techniques, they present different challenges regarding potential side reactions and impurity profiles. For peptides containing sensitive residues like methionine, the milder conditions of Fmoc-SPPS may be advantageous in preserving biological activity. However, with careful optimization and rigorous purification, high-quality bioactive peptides can be obtained using the Boc strategy. Researchers should carefully consider the specific peptide sequence and the intended biological application when selecting a synthesis method. The experimental protocols and workflows provided in this guide offer a solid foundation for the evaluation and comparison of these synthetic peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. 2.8. Free Radical Scavenging Assay [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Leu-Met-OH
For researchers and professionals in drug development and peptide chemistry, the efficient and stereochemically pure synthesis of peptides is paramount. The choice of coupling reagent is a critical factor that significantly influences reaction outcomes, including yield, reaction time, and the degree of racemization. This guide provides an objective comparison of three commonly employed coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the solution-phase synthesis of the dipeptide Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH).
Performance Comparison
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions, most notably epimerization. The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt in the synthesis of this compound based on established principles and data from analogous dipeptide syntheses.
| Coupling Reagent | Typical Yield | Typical Reaction Time | Racemization Risk | Relative Cost |
| HATU | >95% | 1 - 4 hours | Very Low[1][2] | High |
| HBTU | 90 - 95% | 2 - 6 hours | Low[3] | Medium |
| EDC/HOBt | 85 - 90% | 12 - 24 hours | Moderate | Low |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized for its high reactivity and efficiency, often resulting in high yields and minimal racemization, even with sterically hindered amino acids.[4] Its principal drawback is its higher cost compared to other reagents.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) offers a good balance between reactivity and cost. It is a reliable reagent for routine peptide couplings, providing good yields with a low risk of racemization.[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , used in conjunction with HOBt (Hydroxybenzotriazole) , is a classic and cost-effective method for peptide bond formation. While generally providing good yields, the reaction times are typically longer, and there is a slightly higher risk of racemization compared to uronium-based reagents like HATU and HBTU.
Experimental Workflow
The general workflow for the solution-phase synthesis of a dipeptide like this compound involves the activation of the carboxylic acid of the N-terminally protected amino acid (Boc-Leu-OH) and its subsequent reaction with the free amino group of the C-terminal amino acid ester (H-Met-OMe). This is followed by the saponification of the methyl ester to yield the final dipeptide acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are representative solution-phase protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt.
Protocol 1: Synthesis using HATU
-
Preparation of Methionine Methyl Ester Hydrochloride (H-Met-OMe·HCl): To a suspension of L-methionine (1.49 g, 10 mmol) in methanol (20 mL) at 0 °C, thionyl chloride (1.1 mL, 15 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield H-Met-OMe·HCl as a white solid.
-
Coupling Reaction:
-
Dissolve Boc-L-leucine monohydrate (2.49 g, 10 mmol) and H-Met-OMe·HCl (1.99 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol) to the solution.
-
In a separate flask, dissolve HATU (4.18 g, 11 mmol) in anhydrous DMF (10 mL) and add it to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (150 mL) and wash successively with 1 N HCl (3 x 50 mL), saturated NaHCO₃ solution (3 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Leu-Met-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Leu-Met-OMe in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.84 g, 20 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 N HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis using HBTU
The procedure is similar to the HATU protocol, with the following modifications in the coupling step:
-
In place of HATU, use HBTU (4.17 g, 11 mmol).
-
The reaction time at room temperature may need to be extended to 4-6 hours. Monitor the reaction progress by TLC.
Protocol 3: Synthesis using EDC/HOBt
The procedure is similar to the HATU protocol, with the following modifications in the coupling step:
-
Dissolve Boc-L-leucine monohydrate (2.49 g, 10 mmol), H-Met-OMe·HCl (1.99 g, 10 mmol), and HOBt monohydrate (1.68 g, 11 mmol) in anhydrous DMF (50 mL).
-
Cool the solution to 0 °C.
-
Add N-methylmorpholine (NMM) (3.3 mL, 30 mmol).
-
Add EDC·HCl (2.11 g, 11 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 24 hours. Monitor the reaction progress by TLC.
Logical Relationships in Peptide Coupling
The success of a peptide coupling reaction hinges on the careful orchestration of several key components and conditions. The following diagram illustrates the logical relationships between the reactants and reagents.
Caption: Factors influencing peptide bond formation and reaction outcomes.
Conclusion
The choice of coupling reagent for the synthesis of this compound will depend on the specific requirements of the project. For high-yield, rapid synthesis with minimal risk of racemization, HATU is the preferred reagent, albeit at a higher cost. HBTU presents a cost-effective alternative with comparable, though slightly lower, performance. The traditional EDC/HOBt method remains a viable option for large-scale synthesis where cost is a primary concern and longer reaction times are acceptable. It is recommended to perform small-scale trial reactions to determine the optimal conditions for a specific application.
References
A Comparative Guide: Boc vs. Fmoc Protection in the Synthesis of Methionine-Containing Peptides
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of their work. The choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that significantly impacts the efficiency, purity, and scalability of peptide synthesis. This is particularly true for peptides containing sensitive residues like methionine, which is susceptible to oxidation and alkylation. This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing methionine-containing peptides, supported by representative experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile, removed under milder basic conditions. This distinction dictates the choice of reagents and resins, and ultimately influences the prevalence of side reactions, especially for sensitive amino acids like methionine.
The Methionine Challenge: Oxidation and S-Alkylation
The thioether side chain of methionine is prone to two major side reactions during solid-phase peptide synthesis (SPPS):
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)) or methionine sulfone (Met(O₂)).
-
S-Alkylation: The nucleophilic sulfur can be alkylated, most commonly by carbocations generated during the cleavage of protecting groups. In both Boc and Fmoc strategies, tert-butyl cations are a common source of this side reaction, leading to the formation of S-tert-butyl-methionine.
These side reactions are predominantly acid-catalyzed, making them a more significant concern in the Boc/Bzl (benzyl-based side-chain protection) strategy, which employs repeated treatments with trifluoroacetic acid (TFA) for Boc removal and a final, harsh cleavage step with strong acids like hydrofluoric acid (HF).
Quantitative Comparison of Boc and Fmoc for Methionine-Containing Peptides
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Crude Purity | Generally lower due to repeated acid exposure | Typically higher for shorter, less complex peptides | Purity is highly sequence-dependent and influenced by the efficiency of coupling and deprotection steps. |
| Overall Yield | Can be higher for long or difficult sequences due to better solvation properties of the resin-bound peptide. | May be lower for aggregation-prone sequences. | Yield is influenced by the choice of resin, coupling reagents, and the success of the final cleavage and work-up. |
| Methionine Oxidation (Met(O)) | Higher risk during each Boc deprotection step and final cleavage. | Primarily a concern during the final TFA cleavage. | The use of scavengers in the cleavage cocktail is crucial to minimize oxidation in both strategies. |
| S-tert-butylation | Significant risk during each Boc deprotection and final cleavage. | Primarily a risk during the final TFA cleavage. | Scavengers that can trap tert-butyl cations are essential. |
Experimental Protocols
Detailed methodologies for the synthesis of a model methionine-containing peptide, Ac-Ala-Met-Ala-NH₂, are provided below for both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell MBHA (methylbenzhydrylamine) resin in dichloromethane (DCM).
-
Couple Boc-Ala-OH to the resin using a suitable coupling agent like DCC/HOBt (dicyclohexylcarbodiimide/1-hydroxybenzotriazole).
-
Cap any unreacted amino groups using acetic anhydride.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Boc group with 50% TFA in DCM, including 0.5% dithiothreitol (DTE) as a scavenger to protect methionine.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Met-OH or Boc-Ala-OH) using a coupling agent like HBTU/DIEA.
3. Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger cocktail (e.g., p-cresol and p-thiocresol) at 0°C for 1 hour.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reversed-phase HPLC.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin in dimethylformamide (DMF).
-
Couple Fmoc-Ala-OH to the resin using a coupling agent like HBTU/DIEA.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Met-OH or Fmoc-Ala-OH) using a coupling agent like HBTU/DIEA.
3. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reversed-phase HPLC.
Visualizing the Workflows
The following diagrams illustrate the key steps in both the Boc and Fmoc synthesis workflows for a methionine-containing peptide.
Caption: Boc-SPPS workflow for a methionine-containing peptide.
A Cost-Benefit Analysis of Utilizing Boc-Leu-Met-OH in Peptide Synthesis
For researchers and professionals in drug development and peptide synthesis, the choice of starting materials can significantly impact the efficiency, cost, and purity of the final product. This guide provides a comparative analysis of two strategies for incorporating a Leucine-Methionine (Leu-Met) motif into a peptide sequence using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS): the use of a pre-synthesized dipeptide, Boc-Leu-Met-OH , versus the sequential coupling of individual Boc-protected amino acids, Boc-Leu-OH and Boc-Met-OH.
Executive Summary
The primary advantage of using the dipeptide this compound is the reduction of one coupling and one deprotection cycle in the synthesis workflow. This can lead to time savings, potentially higher overall yields, and a decreased risk of side reactions, particularly the oxidation of the sensitive methionine residue. However, the cost and availability of the pre-synthesized dipeptide are major drawbacks. In contrast, sequential coupling offers greater flexibility and is more cost-effective due to the ready availability and lower price of the individual Boc-protected amino acids.
Cost-Benefit Analysis
| Feature | Using this compound | Sequential Coupling of Boc-Leu-OH and Boc-Met-OH |
| Reagent Cost | High . This compound is not a commonly stocked item and would likely require custom synthesis, leading to a significantly higher cost per gram. | Low to Moderate . Boc-Leu-OH and Boc-Met-OH are standard, readily available reagents from various suppliers. For example, indicative pricing for 25g of Boc-Leu-OH is around €33-€51[1][2][3][4][5], while 25g of Boc-Met-OH is in a similar range. |
| Time Efficiency | High . Saves one full cycle of deprotection and coupling, which can translate to a saving of 2-3 hours per synthesis. | Standard . Requires a standard amount of time for each amino acid addition. |
| Potential Yield | Higher Overall Yield . Each step in SPPS has an associated loss. By reducing the number of steps, the theoretical overall yield is higher. For example, a 99% yield over 10 steps results in a 90.4% overall yield, while 11 steps reduce this to 89.5%. | Standard Yield . The overall yield is dependent on the efficiency of each individual coupling and deprotection step. |
| Risk of Side Reactions | Reduced . Methionine's thioether side chain is susceptible to oxidation under the acidic conditions of Boc deprotection (using Trifluoroacetic acid - TFA).[6] Skipping one TFA deprotection step reduces the exposure of the methionine residue to these harsh conditions. | Increased . The methionine residue is exposed to an additional round of TFA treatment during the deprotection of the subsequent amino acid, increasing the risk of oxidation to methionine sulfoxide.[6] |
| Flexibility | Low . The dipeptide is a fixed sequence. | High . Allows for easy substitution of either amino acid with an analogue or a different residue. |
| Process Simplicity | Simpler Workflow . Fewer steps to perform and monitor. | More Complex Workflow . Requires an additional coupling and deprotection cycle. |
Experimental Protocols
The following are representative protocols for the incorporation of the Leu-Met sequence into a growing peptide chain on a solid support using Boc-SPPS.
Method 1: Sequential Coupling of Boc-Leu-OH and Boc-Met-OH
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the peptide chain is attached to a suitable resin (e.g., Merrifield resin). The last amino acid on the resin is designated as Resin-AA.
Step 1: Deprotection of the N-terminal Boc group of the growing peptide chain
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2-3 minutes.
-
Drain the resin.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% Diisopropylethylamine (DIPEA) in DCM, and finally with DCM and Dimethylformamide (DMF).
Step 2: Coupling of Boc-Met-OH
-
Dissolve Boc-Met-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
Step 3: Deprotection of the N-terminal Boc group of Methionine
-
Repeat the deprotection steps as described in Step 1.
Step 4: Coupling of Boc-Leu-OH
-
Repeat the coupling steps as described in Step 2, using Boc-Leu-OH instead of Boc-Met-OH.
Method 2: Using this compound Dipeptide
This protocol assumes the same starting point as Method 1.
Step 1: Deprotection of the N-terminal Boc group of the growing peptide chain
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2-3 minutes.
-
Drain the resin.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% Diisopropylethylamine (DIPEA) in DCM, and finally with DCM and Dimethylformamide (DMF).
Step 2: Coupling of this compound
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the dipeptide solution to activate it.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
Workflow Visualization
The following diagrams illustrate the experimental workflows for both methods.
References
Navigating Neutrophil Navigation: A Comparative Guide to FPR1 Antagonistic Di- and Tripeptides
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for the Formyl Peptide Receptor 1 (FPR1) is critical in studies of inflammation, chemotaxis, and related cellular processes. While Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH) has been a reference compound, a new generation of peptide antagonists offers enhanced activity and specificity. This guide provides a comprehensive comparison of this compound with key alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
Performance Comparison of FPR1 Antagonists
The primary application for these di- and tripeptides is the inhibition of neutrophil activation in response to N-formylated peptides, such as the potent chemoattractant N-Formylmethionyl-leucyl-phenylalanine (fMLP). The efficacy of these antagonists is typically quantified by their ability to inhibit key neutrophil functions like chemotaxis (directed cell migration) and the production of reactive oxygen species (ROS), often measured as superoxide anion (O₂⁻) generation.
Below is a summary of the inhibitory concentrations (IC₅₀) for this compound and two prominent alternatives, Boc-Met-Leu-Phe-OH (Boc-MLF) and Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), in relevant cellular assays.
| Compound | Assay | Target Cell | Agonist | IC₅₀ Value |
| Boc-Met-Leu-Phe-OH | Superoxide Production | Human Neutrophils | fMLP | 0.63 µM |
| Boc-Phe-Leu-Phe-Leu-Phe | NADPH Oxidase Activity | Mouse Bone Marrow Neutrophils | fMIFL | ~958 nM (0.958 µM) |
Note: Data is compiled from multiple sources. Direct comparative studies of all three compounds under identical experimental conditions are limited. fMIFL is another potent FPR1 agonist.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Isolation of Human Neutrophils from Whole Blood
This protocol outlines a standard method for the isolation of highly pure and viable human neutrophils.
Materials:
-
Human whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl, 0.1% KHCO₃, 0.037% Na₂EDTA)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
Procedure:
-
Dilute the whole blood 1:1 with PBS (Ca²⁺/Mg²⁺-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil/RBC pellet will be at the bottom.
-
Resuspend the pellet in PBS and add 3% dextran solution to a final concentration of 1%.
-
Allow the RBCs to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 5 minutes.
-
To remove remaining RBCs, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of PBS.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ to the desired cell concentration.
-
Assess cell viability and purity using trypan blue exclusion and a hemocytometer or an automated cell counter. Purity should be >95%.
Neutrophil Chemotaxis Assay (Transwell Method)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
fMLP (chemoattractant)
-
This compound or alternative peptides
-
Transwell inserts (e.g., 24-well format with 3-5 µm pore size)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with varying concentrations of the antagonist (this compound, Boc-MLF, or Boc-FLFLF) or vehicle control for 15-30 minutes at 37°C.
-
In the lower chambers of the transwell plate, add chemotaxis buffer containing a specific concentration of fMLP (e.g., 10 nM). For a negative control, add buffer only.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts. To quantify migrated cells, label the cells in the lower chamber with Calcein-AM and measure the fluorescence with a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions by activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Cytochrome c from horse heart
-
fMLP
-
This compound or alternative peptides
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer
Procedure:
-
Resuspend neutrophils in assay buffer to a concentration of 2 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of assay buffer containing varying concentrations of the antagonist or vehicle control and incubate for 10 minutes at 37°C.
-
Add 50 µL of cytochrome c solution (final concentration ~1 mg/mL).
-
Initiate the reaction by adding 50 µL of fMLP solution (final concentration ~1 µM). For a negative control, add buffer only. For a specificity control, add SOD along with fMLP.
-
Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 15-30 minutes using a spectrophotometer with temperature control at 37°C.
-
The rate of superoxide production is proportional to the change in absorbance over time. Calculate the inhibitory effect of the antagonists based on the reduction in the rate of cytochrome c reduction.
Signaling Pathway and Experimental Workflow
The antagonistic action of these peptides is centered on the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated by an agonist like fMLP and the point of inhibition by the antagonists.
Caption: FPR1 signaling pathway initiated by fMLP and inhibited by antagonists.
The experimental workflow for evaluating these peptide antagonists can be visualized as follows:
Caption: Workflow for evaluating FPR1 antagonists.
A Comparative Analysis of Boc-Leu-Met-OH from Various Suppliers for Researchers and Drug Development Professionals
In the fields of peptide synthesis and drug development, the quality and consistency of starting materials are paramount. This guide provides a comprehensive comparison of Boc-Leu-Met-OH, a crucial dipeptide building block, from three representative suppliers. The following sections detail the key quality attributes, experimental protocols for their characterization, and a visual workflow to aid in the selection of the most suitable product for your research needs.
Quantitative Data Comparison
The table below summarizes the typical quality control specifications for this compound from three different suppliers. These values are based on commonly available data for high-purity peptides and serve as a representative comparison.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥99.0% | ≥98.5% | ≥99.5% |
| Molecular Weight | 377.5 g/mol (agrees with theoretical) | 377.5 g/mol (agrees with theoretical) | 377.5 g/mol (agrees with theoretical) |
| Optical Rotation [α]D | -25.0° ± 2.0° (c=1, MeOH) | -24.5° ± 2.5° (c=1, MeOH) | -26.0° ± 1.5° (c=1, MeOH) |
| Appearance | White to off-white powder | White crystalline powder | White powder |
| Solubility | Soluble in Methanol | Soluble in Methanol | Soluble in Methanol |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These protocols are standard in the quality control of peptides.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the this compound sample by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Method:
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is directly infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretical mass of this compound (377.5 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Method:
-
Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiment: A ¹H NMR spectrum is acquired.
-
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the observed protons are compared to the expected spectrum for the this compound structure.
Optical Rotation for Stereochemical Purity
-
Objective: To measure the specific rotation of the chiral molecule, which is indicative of its stereochemical integrity.
-
Instrumentation: A polarimeter.
-
Method:
-
Sample Preparation: A precise concentration of the sample is prepared in a specified solvent (e.g., 1 g/100 mL in methanol).
-
Measurement: The optical rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
-
Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizing the Characterization and Comparison Process
The following diagrams illustrate the general workflow for characterizing this compound and the logical process for comparing products from different suppliers.
References
A Researcher's Guide to Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH) in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in successful peptide synthesis. Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH) is a dipeptide fragment that offers a strategic advantage in the synthesis of peptides containing the Leu-Met sequence. This guide provides a comprehensive review of this compound, comparing its application with alternative methods and presenting supporting experimental data for informed decision-making in your research.
The use of Nα-Boc (tert-butyloxycarbonyl) protected amino acids remains a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the synthesis of hydrophobic peptides or when specific side-chain protection schemes are required. The Boc group is stable under a variety of coupling conditions and is readily removed with moderately strong acids like trifluoroacetic acid (TFA).
Performance Comparison: Dipeptide vs. Stepwise Coupling
The primary advantage of using a dipeptide building block like this compound is the reduction in the number of coupling and deprotection cycles, which can be particularly beneficial for long or "difficult" peptide sequences. Each cycle in SPPS carries the risk of incomplete reactions, leading to deletion sequences that can complicate purification. By incorporating two amino acid residues in a single coupling step, the overall efficiency of the synthesis can be improved.
| Parameter | This compound Dipeptide Coupling | Stepwise Coupling (Boc-Met-OH then Boc-Leu-OH) | Rationale |
| Number of Coupling Cycles | 1 | 2 | Reduces the potential for incomplete coupling reactions and the formation of deletion sequences. |
| Number of Deprotection Cycles | 1 (after coupling) | 2 | Fewer deprotection steps minimize repetitive exposure of the growing peptide chain to harsh acidic conditions. |
| Overall Synthesis Time | Reduced | Standard | Fewer cycles lead to a faster overall synthesis. |
| Potential for Side Reactions | Potentially reduced | Standard | Less exposure to coupling and deprotection reagents can minimize cumulative side reactions. |
| Cost | Higher per building block | Lower per amino acid | The cost of the pre-coupled dipeptide is typically higher than the individual protected amino acids. |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are crucial for reproducibility. Below are generalized protocols based on standard Boc-SPPS procedures.
Solution-Phase Synthesis of this compound
This protocol outlines the synthesis of this compound in solution, which can then be purified and used in solid-phase synthesis.
Materials:
-
Boc-L-leucine (Boc-Leu-OH)
-
L-methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Leu-OH (1.0 eq), H-Met-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Boc-Leu-Met-OMe:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Leu-Met-OMe.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Saponification to this compound:
-
Dissolve the purified Boc-Leu-Met-OMe in a mixture of MeOH and H₂O.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the MeOH under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support using a standard Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, ethanedithiol) for cleavage of Met-containing peptides
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF.
-
Coupling:
-
Pre-activate a solution of this compound (3-5 eq), DIC (3-5 eq), and HOBt (3-5 eq) in DMF for 10-15 minutes.
-
Add the activated dipeptide solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
-
Neutralization: Neutralize the N-terminal trifluoroacetate salt with a solution of 5% DIEA in DMF.
-
Washing: Wash the resin with DMF and DCM to prepare for the next coupling cycle.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the key experimental workflows.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: A single cycle of Boc-SPPS incorporating this compound.
Alternatives to this compound
The primary alternative to using this compound is the stepwise addition of Boc-protected methionine and then leucine. While this approach requires more synthetic steps, it utilizes more readily available and less expensive starting materials.
Another significant alternative is the use of the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. Fmoc chemistry offers the advantage of milder deprotection conditions (typically piperidine in DMF), which can be beneficial for sensitive peptide sequences. An Fmoc-protected Leu-Met dipeptide (Fmoc-Leu-Met-OH) would be the direct counterpart to this compound in an Fmoc-based synthesis.
The choice between Boc and Fmoc strategies often depends on the specific peptide sequence, the desired scale of the synthesis, and the available equipment, as the final cleavage in Boc-SPPS often requires hazardous reagents like hydrofluoric acid (HF).
Conclusion
This compound is a valuable tool in the peptide chemist's arsenal, offering a more efficient route for the incorporation of the Leu-Met motif in peptide synthesis. While the initial cost of the dipeptide may be higher, the potential for increased overall yield and purity, coupled with a reduction in synthesis time, can make it a cost-effective choice for complex syntheses. Researchers should carefully consider the trade-offs between dipeptide and stepwise strategies, as well as the overarching choice between Boc and Fmoc chemistries, to select the optimal path for their specific research goals.
Safety Operating Guide
Proper Disposal of Boc-Leu-Met-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential information and procedures for the proper disposal of N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine (Boc-Leu-Met-OH), a common reagent in peptide synthesis and drug development.
Prioritizing Safety: Handling and Personal Protective Equipment
Before initiating any disposal procedure, it is crucial to handle this compound with care. Although a Safety Data Sheet (SDS) for the specific dipeptide is not available, related compounds are classified as combustible solids. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)
-
Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the solid form to avoid inhalation.
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
For Small Quantities (Milligram to Gram Scale):
-
Collection:
-
Carefully collect all solid waste, including any residual powder from containers and contaminated weighing papers, into a designated and clearly labeled hazardous waste container.
-
For solutions, pour the liquid waste into a designated non-halogenated organic solvent waste container. Do not mix with halogenated solvents unless explicitly permitted by your institution's waste management protocols.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine" or "this compound".
-
Include the approximate amount of the chemical waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
-
Pickup:
-
Arrange for the pickup of the hazardous waste by your institution's EHS department.
-
For Large Quantities (Bulk Disposal):
For larger quantities of this compound, it is imperative to contact your institution's EHS department before proceeding. They will provide specific instructions based on local and federal regulations. In some cases, a licensed chemical waste disposal company may be required.
Decontamination of Glassware and Surfaces
-
Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol, methanol) and collect the rinsate in the designated liquid hazardous waste container. After the initial rinse, the glassware can typically be washed with soap and water.
-
Surfaces: Wipe down any contaminated surfaces with a cloth dampened with an appropriate solvent, and dispose of the cloth in the solid hazardous waste container.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information for related compounds.
| Compound | Molecular Weight ( g/mol ) | Storage Class | Personal Protective Equipment |
| Boc-Leu-OH | 231.29 | 11 - Combustible Solids | Dust mask, Eyeshields, Gloves |
| L-Methionine | 149.21 | Not specified | Standard laboratory PPE |
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols for neutralization or degradation in a standard laboratory setting. Chemical treatment of waste should only be performed by trained personnel under controlled conditions and with the explicit approval of the institution's EHS department. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions, which would lead to its removal and the generation of isobutylene and carbon dioxide. However, intentionally inducing this reaction for disposal purposes is not recommended without a validated and approved protocol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
Essential Safety and Handling Guide for Boc-L-leucyl-L-methionine (Boc-leu-met-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Boc-L-leucyl-L-methionine (Boc-leu-met-OH). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, which may present hazards such as skin, eye, and respiratory irritation, a comprehensive approach to personal protection is mandatory.[1] The following personal protective equipment should be utilized:
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling this type of solid chemical. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]
-
Eye and Face Protection: Chemical splash goggles are necessary to provide full protection against potential splashes and airborne particles.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Respiratory Protection: For handling larger quantities or when there is a potential for aerosolization of the powder, a NIOSH-approved N95 dust mask or a respirator should be worn to prevent inhalation.[5][6]
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[4] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] Ensure that clothing covers the entire body, including long pants and closed-toe shoes.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The container should be tightly closed when not in use.[6]
2.2. Preparation and Use:
-
All handling of this compound powder should be conducted in a well-ventilated laboratory hood or a designated containment area to minimize inhalation exposure.[6]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Avoid the formation of dust and aerosols during weighing and transfer.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
2.3. Accidental Spills:
-
In case of a spill, evacuate the immediate area.
-
With appropriate PPE, carefully clean up the spilled solid, avoiding dust generation.
-
Place the collected material into a suitable, sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
All waste materials containing this compound, including contaminated PPE and empty containers, must be disposed of as chemical waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Do not allow the chemical to enter drains or the environment.[6] Follow all local, state, and federal regulations for chemical waste disposal.
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Purpose |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[2] |
| Eye/Face | Chemical splash goggles; Face shield (as needed) | Protects against splashes and airborne particles.[3][4] |
| Respiratory | N95 dust mask or respirator | Prevents inhalation of dust and aerosols.[5][6] |
| Body | Laboratory coat; Chemical-resistant apron (as needed) | Protects skin and clothing from contamination.[4] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
